2-Isopropyl-4-(methylaminomethyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFABGWAXURNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165569 | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154212-60-9 | |
| Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and original synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of pharmaceuticals, most notably the antiviral drug Ritonavir.[1][2] This guide details its chemical properties, a validated synthesis protocol, and relevant safety information. The synthesis section offers a step-by-step experimental procedure, accompanied by quantitative data and a visual representation of the synthetic pathway.
Compound Identification and Properties
This compound is a substituted thiazole derivative recognized for its role as a building block in the development of therapeutic agents.[3]
| Property | Value | Source |
| CAS Number | 154212-60-9 | [4] |
| Molecular Formula | C₈H₁₄N₂S | |
| Molecular Weight | 170.28 g/mol | |
| Boiling Point | 230.9±15.0 °C (Predicted) | [4] |
| Density | 1.039±0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C, protect from light | [4] |
Discovery and Significance
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[1][2] The development of efficient synthetic routes to this compound has been driven by the need for a reliable supply of this key precursor for the manufacturing of this important antiviral medication. Its thiazole core is a common scaffold in medicinal chemistry, known to impart a range of biological activities.[3][5]
Synthesis
The original and most commonly cited synthesis of this compound involves a nucleophilic substitution reaction between 2-isopropyl-4-chloromethylthiazole and methylamine.[1][4]
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from 2-isopropyl-4-hydroxymethylthiazole, which is first chlorinated and then undergoes amination.
References
Spectroscopic Characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases and literature, this guide presents a comprehensive analysis based on predicted data, supported by experimental data from the closely related compound, 2-Isopropyl-4-methylthiazole. This comparative approach allows for a robust understanding of its structural features.
Molecular Structure
This compound
The structure consists of a thiazole ring substituted at the 2-position with an isopropyl group and at the 4-position with a methylaminomethyl group.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound and the experimental data for the reference compound 2-Isopropyl-4-methylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment (2-Isopropyl-4-methylthiazole) | Experimental Chemical Shift (ppm)[2][3] | Experimental Multiplicity[2] |
| Isopropyl -CH(CH ₃)₂ | ~ 1.3 - 1.4 | Doublet | Isopropyl -CH(CH ₃)₂ | 1.37 - 1.39 | Doublet |
| -NH-CH ₃ | ~ 2.4 - 2.5 | Singlet | Thiazole -CH ₃ | 2.41 | Singlet |
| Isopropyl -CH (CH₃)₂ | ~ 3.2 - 3.4 | Septet | Isopropyl -CH (CH₃)₂ | 3.25 - 3.32 | Septet |
| Thiazole-CH ₂-NH | ~ 3.8 - 4.0 | Singlet | - | - | - |
| Thiazole Ring -CH | ~ 7.0 - 7.2 | Singlet | Thiazole Ring -CH | 6.69 - 6.70 | Singlet |
| -NH -CH₃ | Broad | Singlet | - | - | - |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (2-Isopropyl-4-methylthiazole) | Experimental Chemical Shift (ppm)[2][4] |
| Isopropyl -CH(C H₃)₂ | ~ 23.0 | Isopropyl -CH(C H₃)₂ | 23.21 |
| -NH-C H₃ | ~ 35.0 | Thiazole -C H₃ | 17.04 |
| Isopropyl -C H(CH₃)₂ | ~ 33.0 | Isopropyl -C H(CH₃)₂ | 33.28 |
| Thiazole-C H₂-NH | ~ 45.0 | - | - |
| Thiazole Ring -C H | ~ 115.0 - 120.0 | Thiazole Ring -C H | 111.73 |
| Thiazole Ring -C -CH₂ | ~ 150.0 - 155.0 | Thiazole Ring -C -CH₃ | 152.04 |
| Thiazole Ring -C -isopropyl | ~ 175.0 - 180.0 | Thiazole Ring -C -isopropyl | 177.39 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole
| Analysis Type | This compound (Predicted) | 2-Isopropyl-4-methylthiazole (Experimental)[2][5][6] |
| Molecular Ion (M⁺) | m/z 170 | m/z 141 |
| Major Fragments | m/z 155 (M-CH₃)⁺, m/z 127 (M-C₃H₇)⁺, m/z 44 (CH₃NHCH₂)⁺ | m/z 126 (M-CH₃)⁺, m/z 98 (M-C₃H₇)⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.
Table 4: Predicted IR Spectroscopy Data for this compound and Experimental Data for 2-Isopropyl-4-methylthiazole
| Functional Group | Predicted Wavenumber (cm⁻¹) (this compound) | Experimental Wavenumber (cm⁻¹) (2-Isopropyl-4-methylthiazole)[2][7] |
| N-H Stretch | ~ 3300 - 3400 (weak to medium) | - |
| C-H Stretch (aliphatic) | ~ 2850 - 3000 | ~ 2870 - 2960 |
| C=N Stretch (thiazole) | ~ 1600 - 1650 | ~ 1600 |
| C=C Stretch (thiazole) | ~ 1500 - 1550 | ~ 1530 |
| C-N Stretch | ~ 1100 - 1200 | - |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Apply a 90° pulse and an appropriate relaxation delay.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled sequence to simplify the spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]
- 4. 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Isopropyl-4-methyl thiazole(15679-13-7) MS spectrum [chemicalbook.com]
- 6. Thiazole, 4-methyl-2-(1-methylethyl)- [webbook.nist.gov]
- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) IR Spectrum [chemicalbook.com]
In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isopropyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-Isopropyl-4-(methylaminomethyl)thiazole. Due to the absence of publicly available experimental NMR data for this specific molecule, this paper leverages spectral data from analogous structures and established principles of NMR spectroscopy to forecast chemical shifts, coupling constants, and splitting patterns. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering a foundational understanding of the expected spectral characteristics of this thiazole derivative. The guide also includes standardized experimental protocols for data acquisition and presents the predicted data in a clear, tabular format, supplemented by diagrams to illustrate the molecular structure and analytical workflow.
Introduction to this compound
This compound is a substituted thiazole derivative with potential applications in pharmaceutical and agricultural chemistry. The thiazole ring is a prominent scaffold in a variety of biologically active compounds. The unique substitution pattern of an isopropyl group at the 2-position and a methylaminomethyl group at the 4-position suggests its potential as a versatile chemical intermediate. A thorough structural elucidation using spectroscopic methods like NMR is paramount for its characterization, quality control, and for understanding its role in various chemical reactions.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different types of protons in the molecule.
-
Isopropyl Group (CH and CH₃): The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton is expected to be in the range of 3.0 - 3.4 ppm, shifted downfield due to the adjacent electron-withdrawing thiazole ring. The methyl protons should appear further upfield, likely around 1.3 - 1.5 ppm.
-
Thiazole Ring Proton (H-5): The single proton on the thiazole ring at the 5-position is anticipated to be a singlet and will appear in the aromatic region, estimated to be around 7.0 - 7.3 ppm.
-
Methylaminomethyl Group (CH₂, NH, and N-CH₃):
-
The methylene protons (CH₂) adjacent to the thiazole ring are expected to be a singlet (or a doublet if coupled to the NH proton) in the range of 3.8 - 4.2 ppm.
-
The methyl protons (N-CH₃) attached to the nitrogen will likely be a singlet around 2.4 - 2.6 ppm.
-
The amine proton (NH) signal is expected to be a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 1.5 and 3.5 ppm. In some cases, coupling to the adjacent CH₂ group may be observed.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule.
-
Thiazole Ring Carbons (C-2, C-4, C-5):
-
The C-2 carbon, bearing the isopropyl group, is expected to be the most downfield of the ring carbons, likely in the range of 168 - 172 ppm.
-
The C-4 carbon, substituted with the methylaminomethyl group, is predicted to be around 150 - 155 ppm.
-
The C-5 carbon is anticipated to be the most upfield of the ring carbons, with an estimated chemical shift of 115 - 120 ppm.
-
-
Isopropyl Group Carbons (CH and CH₃):
-
The methine carbon (CH) of the isopropyl group is expected to be in the range of 33 - 37 ppm.
-
The two equivalent methyl carbons (CH₃) should appear further upfield, around 22 - 25 ppm.
-
-
Methylaminomethyl Group Carbons (CH₂ and N-CH₃):
-
The methylene carbon (CH₂) is predicted to have a chemical shift in the range of 45 - 50 ppm.
-
The methyl carbon (N-CH₃) attached to the nitrogen is expected to be in the range of 34 - 38 ppm.
-
Data Presentation
The predicted NMR data is summarized in the tables below for easy reference and comparison.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 7.15 | s | 1H | - | H-5 (thiazole) |
| ~ 3.95 | s (or d) | 2H | - (or ~5-6 Hz if coupled to NH) | -CH₂- |
| ~ 3.20 | sept | 1H | ~ 6.8 | -CH(CH₃)₂ |
| ~ 2.50 | s | 3H | - | N-CH₃ |
| ~ 2.40 (broad) | br s | 1H | - | -NH- |
| ~ 1.40 | d | 6H | ~ 6.8 | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C-2 (thiazole) |
| ~ 153 | C-4 (thiazole) |
| ~ 118 | C-5 (thiazole) |
| ~ 48 | -CH₂- |
| ~ 36 | N-CH₃ |
| ~ 35 | -CH(CH₃)₂ |
| ~ 24 | -CH(CH₃)₂ |
Mandatory Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: General experimental workflow for NMR analysis.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with exchangeable protons (like the NH proton), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used.
-
Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Filter the solution or carefully transfer the supernatant into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm), although modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.
-
Number of Scans (NS): 128 or more scans are typically required due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each carbon.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Pick peaks, integrate the signals (for ¹H), and assign the peaks to the corresponding nuclei in the molecule.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound. The presented data, tables, and diagrams serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining reliable and high-quality NMR data. It is important to reiterate that the spectral data herein is predictive and experimental verification is recommended for definitive structural confirmation.
An In-Depth Technical Guide on the Mechanism of Action of 2-Isopropyl-4-(methylaminomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action related to 2-Isopropyl-4-(methylaminomethyl)thiazole. Extensive research reveals that this compound is predominantly utilized as a crucial chemical intermediate in the synthesis of potent therapeutic agents, namely the antiretroviral drug Ritonavir and the pharmacokinetic enhancer Cobicistat. Consequently, its primary mechanism of action is realized through the biological activity of these downstream molecules. This document details the well-established mechanisms of HIV-1 protease inhibition by Ritonavir and Cytochrome P450 3A (CYP3A) inhibition by Cobicistat. Furthermore, recognizing the therapeutic potential inherent in the thiazole scaffold, this guide explores the inferred biological activities of this compound derivatives, drawing from the broader scientific literature on thiazole-containing compounds. This includes potential anticancer, antimetastatic, and kinase inhibitory effects. Detailed experimental protocols for assessing these activities and quantitative data from related compounds are provided to support further research and development.
Primary Role as a Synthetic Intermediate
This compound (CAS 154212-60-9) is a vital building block in pharmaceutical synthesis. Its principal and most documented application is in the production of Ritonavir, an HIV protease inhibitor, and Cobicistat, a CYP3A inhibitor used to boost the efficacy of other antiretroviral drugs.[1][2] The thiazole ring and the amine functionality of this intermediate are key to its reactivity and incorporation into these more complex final drug products.
Mechanism of Action of Downstream Product: Ritonavir (HIV Protease Inhibition)
Ritonavir is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[2][3][4] The HIV protease is an aspartic protease essential for the viral life cycle. It functions by cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[3][5] The inhibition of this enzyme results in the production of immature, non-infectious viral particles, thereby halting the replication cycle.[2][3]
Ritonavir's structure, derived in part from the this compound scaffold, is designed to mimic the peptide substrates of the HIV protease, allowing it to bind with high affinity to the enzyme's active site.[2][4] This binding is highly specific and competitive, preventing the protease from processing the viral polyproteins.[2]
Mechanism of Action of Downstream Product: Cobicistat (CYP3A Inhibition)
Cobicistat is a structural analog of Ritonavir but lacks anti-HIV activity.[6] Its function is to act as a pharmacokinetic enhancer, or "booster," for other drugs. The primary mechanism of Cobicistat is the potent and selective inhibition of the Cytochrome P450 3A (CYP3A) enzyme family, which is responsible for the metabolism of many antiretroviral agents.[1][6]
By inhibiting CYP3A in the liver and gut, Cobicistat decreases the metabolic breakdown of co-administered drugs like atazanavir and darunavir.[1] This leads to higher and more sustained plasma concentrations of these drugs, allowing for lower or less frequent dosing, which can improve patient adherence and reduce side effects.[1] The thiazole nitrogen in Cobicistat's structure directly coordinates to the heme iron atom in the active site of the CYP3A enzyme, a key interaction for its inhibitory effect.[7][8]
Inferred Biological Potential of the Thiazole Scaffold
While this compound is primarily an intermediate, the thiazole ring is a well-established pharmacophore present in numerous biologically active compounds. This suggests that derivatives of the title compound could possess intrinsic therapeutic activities.
Anticancer and Antimetastatic Potential
Thiazole derivatives have been extensively investigated as anticancer agents. Their mechanisms often involve the inhibition of key proteins in cancer progression.
-
Fascin Inhibition: Fascin is an actin-bundling protein that is overexpressed in metastatic cancers and is crucial for cell migration and invasion. A series of thiazole derivatives have been identified as potent inhibitors of cancer cell migration by targeting fascin.[9] The most potent of these analogs, compound 5p, inhibited 50% of cell migration at a concentration of just 24 nM.[9]
-
Kinase Inhibition: Many thiazole-containing compounds have been developed as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. For instance, some derivatives show potent inhibition of VEGFR-2, a key receptor in tumor angiogenesis.[10][11] Other studies have demonstrated inhibition of cyclin-dependent kinases (CDKs) and B-RAFV600E.[12]
References
- 1. What is the mechanism of Cobicistat? [synapse.patsnap.com]
- 2. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 3. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Cobicistat - Wikipedia [en.wikipedia.org]
- 7. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel 2-Isopropyl-4-(methylaminomethyl)thiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole analogs, with a focus on derivatives related to the 2-Isopropyl-4-(methylaminomethyl)thiazole scaffold. Thiazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the experimental protocols for evaluating the biological efficacy of these analogs, presents quantitative data from various studies in a structured format, and illustrates key signaling pathways and experimental workflows.
Introduction to Thiazole Analogs in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous FDA-approved drugs and biologically active compounds.[3][4] Its unique chemical properties allow for diverse substitutions, leading to a vast chemical space for drug discovery and development.[5] Analogs of the this compound scaffold are being investigated for their potential as therapeutic agents, particularly in oncology.[6][7] The biological activity of these compounds is highly dependent on the nature and position of their substituents.[8]
Experimental Protocols for Biological Activity Screening
The following sections describe standard methodologies for assessing the biological activity of novel thiazole analogs.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][9]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][9][10]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[11] The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[1]
Apoptosis Assays
To determine if the cytotoxic effects of the thiazole analogs are due to the induction of apoptosis (programmed cell death), various assays can be employed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M), indicating cell cycle arrest at specific checkpoints.[1][10]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1.[10]
Enzyme Inhibition Assays
For analogs designed to target specific enzymes, in vitro enzyme inhibition assays are crucial. For instance, if the target is a kinase like VEGFR-2, an assay would typically involve:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and a suitable substrate are prepared in an assay buffer.
-
Compound Incubation: The thiazole analogs are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based readout.
-
IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity is calculated.[1]
Quantitative Data on Thiazole Analog Activity
The following tables summarize the in vitro cytotoxic activity of various novel thiazole analogs against different human cancer cell lines.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole Derivatives Against Breast and Liver Cancer Cell Lines [1]
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Control) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole-2-Carboxamide Derivatives [6]
| Compound | Human Lung Cancer Cell Line | Human Breast Cancer Cell Line |
| 6f | 0.48 | 3.66 |
Table 3: In Vitro Cytotoxic Activity (IC50 in µM) of Aryl Thiazole Derivatives Against MDA-MB-231 Breast Cancer Cell Line [10]
| Compound | IC50 (µM) |
| 4b | 3.52 |
| 4d | 1.21 |
| Sorafenib (Control) | 1.18 |
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in drug screening.
Caption: A generalized workflow for the screening of novel thiazole analogs.
Many thiazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a prominent target.[1][10]
Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole analogs is intricately linked to their chemical structure. For instance, the introduction of different substituents on the core thiazole ring can significantly modulate their cytotoxic potency.[1] Studies have shown that the presence of specific functional groups can enhance the anticancer activity of these compounds.[4][7] Further research into the structure-activity relationships of this compound analogs will be crucial for the rational design of more potent and selective therapeutic agents.
Conclusion
Novel thiazole analogs, including those derived from the this compound scaffold, represent a promising class of compounds for the development of new therapeutics. The systematic screening of these compounds using the described in vitro and in vivo methodologies is essential for identifying lead candidates with potent biological activity. A thorough understanding of their mechanism of action, guided by the exploration of relevant signaling pathways, will facilitate the optimization of these molecules for clinical development.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Lynchpin of Antiretroviral Therapy: 2-Isopropyl-4-(methylaminomethyl)thiazole as a Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast array of thiazole-containing compounds, 2-isopropyl-4-(methylaminomethyl)thiazole stands out as a critical building block, most notably in the synthesis of the potent HIV-1 protease inhibitor, Ritonavir.[2] This technical guide provides a comprehensive overview of the synthesis, biological significance, and medicinal chemistry applications of this pivotal scaffold.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, primarily driven by its demand as a key intermediate for Ritonavir. Several synthetic routes have been reported, with a common pathway involving the construction of the thiazole ring followed by the introduction of the methylaminomethyl side chain.
A widely employed method involves the Hantzsch thiazole synthesis, where a thioamide is reacted with an α-haloketone. In the context of this compound, isobutyramide is first converted to 2-methylpropane thioamide. This thioamide is then cyclized with 1,3-dichloroacetone to form 4-(chloromethyl)-2-isopropylthiazole hydrochloride. The final step involves a nucleophilic substitution reaction with aqueous methylamine to yield the desired product.[3]
Alternative, greener approaches have been developed to avoid the use of highly toxic reagents like 1,3-dichloroacetone. One such method utilizes 1,3-dihydroxyacetone as a safer alternative.[4]
Table 1: Overview of a Common Synthetic Route for this compound
| Step | Starting Materials | Reagents | Product | Key Transformation |
| 1 | Isobutyramide | Phosphorus pentasulfide | 2-Methylpropane thioamide | Thionation |
| 2 | 2-Methylpropane thioamide, 1,3-Dichloroacetone | - | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | Hantzsch thiazole synthesis |
| 3 | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride | Aqueous methylamine | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole | Nucleophilic substitution |
Below is a DOT script representation of a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Role in HIV-1 Protease Inhibition: The Ritonavir Story
The primary and most significant application of this compound is as a cornerstone in the structure of Ritonavir, a potent inhibitor of the HIV-1 protease.[2] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into functional viral proteins, enabling the maturation of infectious virions.[5]
Ritonavir's mechanism of action involves binding to the active site of the HIV-1 protease, preventing it from processing the Gag-Pol polyprotein.[2] The this compound moiety plays a critical role in this interaction. The thiazole nitrogen atom is believed to irreversibly bind to the heme iron of the cytochrome P450 3A4 (CYP3A4) isoenzyme, a key enzyme in drug metabolism.[2][6] This inhibition of CYP3A4 is a crucial aspect of Ritonavir's clinical utility, as it "boosts" the plasma concentrations of other co-administered protease inhibitors, a strategy central to modern highly active antiretroviral therapy (HAART).[7]
Table 2: Biological Targets and Activity of Ritonavir
| Target | Mechanism of Action | Therapeutic Application |
| HIV-1 Protease | Competitive inhibitor, prevents cleavage of Gag-Pol polyprotein | Antiretroviral therapy for HIV/AIDS |
| Cytochrome P450 3A4 (CYP3A4) | Irreversible inhibition via thiazole nitrogen binding to heme iron | Pharmacokinetic enhancer ("booster") for other protease inhibitors |
The following diagram illustrates the mechanism of action of Ritonavir.
Caption: Mechanism of action of Ritonavir in inhibiting HIV-1 protease.
Broader Medicinal Chemistry Potential
While its role in Ritonavir is well-established, the this compound scaffold and its derivatives hold potential in other therapeutic areas. The thiazole ring is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.
-
Kinase Inhibition: The 2-aminothiazole scaffold, a close structural relative, is a known kinase inhibitor template. This suggests that derivatives of this compound could be explored for their potential as kinase inhibitors in oncology and inflammatory diseases.
-
Neurodegenerative Diseases: There is growing interest in thiazole and thiazolidine derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease.[8] The unique substitution pattern of the this compound scaffold could offer novel interactions with targets in the central nervous system.
-
Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. Further modification of the this compound core could lead to the development of new antibacterial or antifungal compounds.
Experimental Protocols: HIV-1 Protease Inhibition Assay
The evaluation of compounds containing the this compound scaffold for their anti-HIV activity typically involves in vitro assays to measure the inhibition of HIV-1 protease. A common method is a cell-based reporter gene assay.[5]
Protocol: Cell-Based GFP Reporter Assay for HIV-1 Protease Inhibition [5]
-
Cell Culture: Maintain a suitable human cell line (e.g., HEK293T or HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Transfect the cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease. In the absence of an inhibitor, the protease will cleave itself, leading to GFP degradation and low fluorescence.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO). Include a positive control (a known HIV-1 protease inhibitor like Ritonavir) and a vehicle control (DMSO alone).
-
Incubation: Incubate the treated cells for a further 24-48 hours to allow for protein expression and inhibitor action.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal of the compound-treated cells to the vehicle control. Plot the normalized fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
A simplified workflow for this assay is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ritonavir - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Overview of a Key Pharmaceutical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Isopropyl-4-(methylaminomethyl)thiazole, a heterocyclic compound of significant interest within the pharmaceutical industry. While primarily recognized as a crucial intermediate in the synthesis of the antiretroviral drug Ritonavir, this document also explores the broader therapeutic context of the thiazole scaffold and any available information regarding the direct biological potential of the title compound. Due to a scarcity of public data on its independent therapeutic applications, this guide focuses on its established role, chemical and physical properties, and synthesis, while also providing a high-level summary of the known biological activities of related thiazole derivatives.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, synthesis, and quality control in a laboratory and industrial setting.
| Property | Value | Reference |
| CAS Number | 154212-60-9 | [1][2][3] |
| Molecular Formula | C₈H₁₄N₂S | [1][2][3] |
| Molecular Weight | 170.28 g/mol | [1][2][3] |
| IUPAC Name | N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
| Appearance | Colorless to pale yellow liquid or crystalline solid (hydrochloride form) | [1] |
| Melting Point | 50-55°C (for the hydrochloride form) | [1] |
| Boiling Point | Estimated at 230-240°C | [1] |
| Density | Approximately 1.05 g/cm³ | [1] |
| Solubility | Good solubility in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
| Purity | ≥98.0% (by HPLC) | [1] |
Established Role in Pharmaceutical Synthesis
The primary and well-documented application of this compound is its function as a key building block in the synthesis of Ritonavir, a protease inhibitor used to treat HIV/AIDS.[1][4] Its specific chemical structure, featuring a thiazole ring and an amine functionality, allows it to be incorporated into the final complex structure of the active pharmaceutical ingredient.[1]
The general workflow for the synthesis of this compound, as described in patent literature, involves a multi-step process. A representative synthetic pathway is outlined below.
This diagram illustrates a common synthetic route, starting from initial reagents and proceeding through key intermediates to yield the final product.
The role of this compound as an intermediate in the production of Ritonavir is a critical aspect of its industrial value. The following diagram depicts its position in the broader context of Ritonavir synthesis.
Therapeutic Potential: An Extrapolation from Thiazole Derivatives
Thiazole-containing compounds are known to exhibit a variety of pharmacological effects, including:
-
Antimicrobial Activity: Thiazole derivatives have been studied for their efficacy against various bacterial and fungal strains.
-
Antiviral Activity: The most prominent example is Ritonavir, which incorporates the thiazole moiety.
-
Anticancer Activity: Certain thiazole derivatives have been investigated for their potential to inhibit tumor growth.
-
Anti-inflammatory Effects: The thiazole scaffold is present in some compounds with anti-inflammatory properties.
One commercial source indicates that the dihydrochloride salt of this compound is explored for its potential as an active pharmaceutical ingredient in the development of new medications, particularly for treating neurological disorders.[5] The same source also mentions its use in biochemical research related to enzyme inhibition and receptor binding, which are fundamental processes in drug discovery.[5] However, without access to the underlying research data, these remain speculative applications.
Experimental Protocols
Detailed experimental protocols for the therapeutic application of this compound are not available in the reviewed literature. However, a general synthetic protocol can be derived from patent documents.
Synthesis of this compound (General Method):
A multi-step synthesis is often employed. One described method involves the following general stages:
-
Formation of 2-isopropyl-4-hydroxymethylthiazole: This intermediate is generated through an addition reaction with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide.
-
Chlorination: The hydroxymethyl group is then converted to a chloromethyl group through a chlorination reaction, yielding 2-isopropyl-4-chloromethylthiazole.
-
Final Substitution: The final product is obtained through a substitution reaction of the chloromethyl intermediate with methylamine.
Note: The specific reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., column chromatography) are detailed in specific patents and would need to be consulted for precise replication.
Conclusion
This compound is a well-established and critical intermediate in the pharmaceutical industry, most notably for the synthesis of Ritonavir. Its chemical properties and synthetic routes are well-documented. While there are indications that its dihydrochloride salt may be explored for therapeutic potential in areas such as neurological disorders and in biochemical research, there is a lack of publicly available, in-depth studies, quantitative data, and detailed experimental protocols to substantiate these claims for the compound as a standalone therapeutic agent. The broader family of thiazole derivatives demonstrates a wide range of biological activities, suggesting that further investigation into the specific therapeutic properties of this compound could be a worthwhile endeavor for the research and drug development community. At present, its primary value remains as a key building block in the synthesis of other life-saving medications.
References
Solubility and Stability of 2-Isopropyl-4-(methylaminomethyl)thiazole Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Isopropyl-4-(methylaminomethyl)thiazole dihydrochloride, a key intermediate in the synthesis of various therapeutic agents, including the antiretroviral drug Ritonavir.[1] Due to the proprietary nature of specific experimental data for this compound, this document focuses on established, industry-standard methodologies for determining these critical parameters. It presents a framework for how such studies would be designed, executed, and how data would be presented.
Physicochemical Properties
This compound dihydrochloride is the salt form of the free base, N-Methyl-1-(2-isopropyl-1,3-thiazol-4-yl)methanamine. The conversion to a dihydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound, which facilitates easier handling and formulation.[2]
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Cl₂N₂S | [3] |
| Molecular Weight | 243.19 g/mol | [3] |
| Appearance | White to light yellow/orange crystalline powder | [4] |
| Melting Point (HCl form) | 50-55°C | [1] |
| Solubility (Free Base) | Limited in water; good in ethanol and acetone | [1] |
Solubility Profile
Determining the aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental for predicting its behavior in biological systems and for developing viable formulations. The Biopharmaceutics Classification System (BCS) framework provides a standard for solubility assessment.[5] An API is deemed "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[6]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The equilibrium solubility is determined using the well-established shake-flask method, which measures the concentration of a saturated solution of the compound after a state of equilibrium has been reached.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7] All buffers are brought to a constant temperature of 37 ± 1°C.
-
Sample Addition: Add an excess amount of this compound dihydrochloride to flasks containing the prepared buffer solutions. The excess solid should be sufficient to ensure a saturated solution is maintained throughout the experiment.
-
Equilibration: Agitate the flasks in a temperature-controlled shaker at 37°C for a predetermined period (e.g., 24-48 hours), which is sufficient to reach equilibrium.
-
Sample Collection and Preparation: Withdraw aliquots from each flask. Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to separate undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is determined from the average concentration of triplicate experiments at each pH condition.
Data Presentation: Hypothetical Solubility Data
The following table illustrates how the results from the described solubility study would be presented.
Table 2: Illustrative Aqueous Solubility of this compound Dihydrochloride at 37°C
| pH of Medium | Solubility (mg/mL) |
| 1.2 | > 50.0 (Freely Soluble) |
| 4.5 | 25.5 |
| 6.8 | 15.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Stability Profile and Forced Degradation Studies
Stability testing is crucial for identifying degradation pathways and potential impurities, which informs storage conditions, shelf-life, and the development of a stability-indicating analytical method. Forced degradation, or stress testing, is performed under conditions more severe than standard accelerated stability testing to expedite degradation.[8] As per ICH guidelines (Q1A), the goal is to achieve a target degradation of 5-20%.[9][10]
Experimental Protocol: Forced Degradation
A validated stability-indicating HPLC method is essential for these studies to separate and quantify the parent compound from any potential degradation products.[11][12]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound dihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified duration (e.g., 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified duration (e.g., 8 hours).
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. A separate solution is also heated at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light, as specified by ICH Q1B guidelines.[8] A control sample is kept in the dark.
-
-
Sample Analysis: After the designated exposure time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent compound peak is not co-eluting with any degradants.
Data Presentation: Hypothetical Forced Degradation Data
The results from a forced degradation study are typically summarized to show the extent of degradation and the formation of impurities.
Table 3: Illustrative Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Remarks |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | Significant degradation observed. |
| 0.1 M NaOH, RT, 8h | 88.1 | 11.9 | Major degradant peak at RRT 0.85. |
| 3% H₂O₂, RT, 24h | 95.3 | 4.7 | Minor degradation. |
| Dry Heat, 80°C, 48h | 99.2 | 0.8 | Compound is stable to thermal stress. |
| Photolytic (ICH Q1B) | 98.7 | 1.3 | Compound is stable to light stress. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. RRT = Relative Retention Time.
Visualizations: Workflows and Biological Context
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this guide.
Associated Signaling Pathway Context
As an intermediate for Ritonavir, the compound is integral to synthesizing a molecule that primarily acts as an HIV protease inhibitor.[3][13][14] Ritonavir also has a well-established secondary mechanism as a potent inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), a function widely used to "boost" the plasma levels of other co-administered drugs.[2][3][13][15] Furthermore, research into repurposing Ritonavir has shown it can disrupt cancer-related signaling pathways like Akt and NF-κB.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. who.int [who.int]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 12. scispace.com [scispace.com]
- 13. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 2-Isopropyl-4-(methylaminomethyl)thiazole: An Intermediate for Pharmaceutical Agents
For distribution to researchers, scientists, and drug development professionals.
This application note provides a detailed, step-by-step protocol for the chemical synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the antiviral drug Ritonavir.[1] The protocol is based on established chemical literature, offering a reliable method for laboratory-scale synthesis.
Chemical Properties and Data
The target compound, this compound, possesses the following properties:
| Property | Value | Reference |
| CAS Number | 154212-60-9 | [1] |
| Molecular Formula | C8H14N2S | [1] |
| Molecular Weight | 170.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Boiling Point | ~230-240°C | [1] |
| Melting Point (HCl salt) | 50-55°C | [1] |
| Density | ~1.05 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Synthesis Workflow
The following diagram illustrates the multi-step synthesis pathway for this compound, commencing from isobutyric acid. This pathway involves the formation of key intermediates, including 2-isopropyl-4-hydroxymethylthiazole and 2-isopropyl-4-chloromethylthiazole.
Caption: Multi-step synthesis of this compound.
Experimental Protocol
This protocol is divided into three main stages, detailing the synthesis of each key intermediate and the final product.
Stage 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
This initial stage involves the reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide.[2]
-
Addition Reaction: Dissolve 2,2-dimethyl-4-methylene-1,3-dioxane in a suitable solvent. Add a halogenating agent and allow the addition reaction to proceed. The molar ratio of the halogenating agent to the starting material should be between 1:1 and 3:1.[2] The reaction temperature should be maintained between 35°C and the boiling point of the solvent for 1 to 10 hours.[2]
-
Condensation: To the resulting intermediate, add 2-methylpropanethioamide to initiate a condensation reaction, which will yield 2-isopropyl-4-hydroxymethylthiazole.[2]
Stage 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole
The hydroxyl group of the previously synthesized intermediate is then chlorinated.
-
Chlorination: The 2-isopropyl-4-hydroxymethylthiazole is subjected to a chlorination reaction to produce 2-isopropyl-4-chloromethylthiazole.[2]
Stage 3: Synthesis of this compound
The final step is a substitution reaction with methylamine to yield the target compound.
-
Substitution Reaction: In a suitable reaction vessel, combine 2-isopropyl-4-chloromethylthiazole (e.g., 9 grams) with a 40% aqueous solution of methylamine (e.g., 100 mL).[3]
-
Reaction Conditions: Heat the mixture to a temperature between 50-60°C and allow the reaction to proceed overnight with stirring.[2][3]
-
Work-up: After cooling the reaction mixture, add dichloromethane and isopropanol. Stir the mixture and allow the layers to separate. Extract the aqueous phase multiple times with dichloromethane.[3]
-
Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product using column chromatography to yield this compound.[2][3] A yield of approximately 74% can be expected.[2]
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥98.0%.[1]
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent. Thionyl chloride, for instance, is corrosive and reacts violently with water.
-
The final product is harmful if swallowed or in contact with skin, and can cause serious eye damage.[4]
References
Application Notes and Protocols: Experimental Procedure for the Hantzsch Synthesis of Substituted Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the construction of the thiazole ring system.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] The resulting thiazole scaffold is a "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs due to its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This document provides detailed experimental protocols for both a classic two-component and a modern three-component Hantzsch synthesis, complete with quantitative data and visual workflows.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a multi-step pathway that begins with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][5] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the cyclic intermediate to form the stable, aromatic thiazole ring.[2][4][5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of substituted thiazoles. A general experimental workflow is outlined below.
Caption: General experimental workflow for thiazole synthesis.
Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole
This protocol details the reaction between 2-bromoacetophenone and thiourea, a common and high-yielding example of the Hantzsch synthesis.[2][5]
Materials and Equipment:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol (Solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL Scintillation vial or round-bottom flask
-
Magnetic stir bar and hot plate
-
Buchner funnel and side-arm flask for filtration
-
Standard laboratory glassware
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[2][5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[2]
-
Pour the cooled reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2][5] This neutralizes the HBr salt, causing the free base thiazole product to precipitate.[5]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.[2]
-
Wash the collected solid (filter cake) with water to remove any remaining salts.[2]
-
Allow the product to air dry on a watch glass. Once dry, determine the mass, calculate the percent yield, and proceed with characterization (e.g., melting point, TLC, NMR).[2]
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles
This protocol describes an efficient, multi-component procedure for synthesizing more complex thiazoles using a catalyst, which can be performed under conventional heating or ultrasonic irradiation.[3][6]
Materials and Equipment:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)
-
Thiourea
-
Substituted Benzaldehydes
-
Silica-supported tungstosilicic acid (Catalyst)
-
Ethanol/Water (50/50, v/v) (Solvent)
-
Round-bottom flask with reflux condenser or ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
Conventional Heating Method:
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.
-
Add the ethanol/water (50/50) solvent and reflux the mixture at 65°C for the time specified in Table 2.[3]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture. The product will often precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry. The catalyst can be recovered by filtration for reuse.[3]
-
-
Ultrasonic Irradiation Method:
-
In a suitable vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the catalyst in the ethanol/water solvent.
-
Place the vessel in an ultrasonic bath at room temperature for the time specified in Table 2.[3]
-
Monitor the reaction by TLC.
-
Work-up and isolation are performed as described for the conventional heating method.
-
Data Presentation
Quantitative data from representative Hantzsch synthesis procedures are summarized below.
Table 1: Reaction Parameters for Classic Synthesis of 2-Amino-4-phenylthiazole
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield Range | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | ~100 °C | 30 min | High-Very High (~99%) | [2][5] |
Table 2: Synthesis of Thiazole Derivatives (4a-j) via One-Pot, Three-Component Reaction [3]
| Entry | Ar (Substituted Benzaldehyde) | Method A¹ (Time, h) | Method A¹ (Yield, %) | Method B² (Time, min) | Method B² (Yield, %) |
| 4a | C₆H₅ | 2.5 | 82 | 20 | 88 |
| 4b | 4-Me-C₆H₄ | 2 | 85 | 15 | 90 |
| 4c | 4-OMe-C₆H₄ | 2 | 86 | 15 | 90 |
| 4d | 4-Cl-C₆H₄ | 3 | 80 | 25 | 85 |
| 4e | 4-F-C₆H₄ | 3 | 81 | 25 | 86 |
| 4f | 4-Br-C₆H₄ | 3 | 79 | 25 | 84 |
| 4g | 4-NO₂-C₆H₄ | 3.5 | 80 | 30 | 82 |
| 4h | 3-NO₂-C₆H₄ | 3.5 | 81 | 30 | 83 |
| 4i | 2-Cl-C₆H₄ | 3.5 | 79 | 30 | 82 |
| 4j | 2,4-diCl-C₆H₄ | 3.5 | 80 | 30 | 83 |
¹Method A: Conventional heating at 65°C. ²Method B: Ultrasonic irradiation at room temperature.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Note: Purification of 2-Isopropyl-4-(methylaminomethyl)thiazole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of antiviral compounds like Ritonavir, using silica gel column chromatography. Due to the basic nature of the secondary amine in the target molecule, special considerations are required to achieve high purity and avoid common chromatographic issues such as peak tailing.
Introduction
This compound is a heterocyclic amine whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Column chromatography is a standard and effective method for its purification from crude reaction mixtures. The primary challenge in the chromatography of this and similar basic compounds on standard silica gel is the interaction between the basic amine functionality and the acidic silanol groups of the stationary phase. This interaction can lead to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the product onto the column.
This protocol outlines the use of a mobile phase modified with a basic additive to neutralize the acidic sites on the silica gel, ensuring a sharp elution profile and efficient purification. Alternative stationary phases are also discussed for cases where the use of mobile phase additives is not desirable.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Synthesis Yield (after chromatography) | 59-74% | [1][2] |
| Purity (by HPLC) | >99% | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | [3] |
| Mobile Phase System | Dichloromethane/Methanol with Triethylamine | General Practice[3][4] |
| Alternative Stationary Phase | Amine-functionalized Silica | [5] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography on silica gel.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain or iodine chamber for visualization
-
Glass column for flash chromatography
-
Fraction collection tubes
-
Rotary evaporator
Sample Preparation (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add silica gel (approximately 2-3 times the weight of the crude product).
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This ensures an even application of the sample onto the column.
Thin Layer Chromatography (TLC) Analysis for Solvent System Selection
Before performing the column chromatography, it is crucial to determine an appropriate mobile phase system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Prepare several eluent systems with varying polarities. A good starting point is a mixture of dichloromethane and methanol. To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.
-
Spot the crude mixture onto a TLC plate and develop it in the chosen solvent systems.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate or iodine.
-
Select the solvent system that gives the best separation between the desired product and impurities, with an Rf value in the optimal range. A common mobile phase for similar compounds is a gradient of methanol in dichloromethane with 0.5% triethylamine.
Column Chromatography Protocol
-
Column Packing:
-
Secure a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or the initial mobile phase).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample onto the top of the silica gel bed, taking care not to disturb the surface.
-
Gently add a thin layer of sand or glass beads on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the initial, less polar mobile phase to the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in dichloromethane). A typical gradient might be from 0% to 10% methanol.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot a small aliquot from each fraction onto a TLC plate and develop it in the solvent system determined previously.
-
Identify the fractions containing the pure this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless liquid.[1]
-
Visualizations
Experimental Workflow
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Isopropyl-4-(methylaminomethyl)thiazole
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Isopropyl-4-(methylaminomethyl)thiazole. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity. The developed method is suitable for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The thiazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] Accurate and reliable analytical methods are crucial for ensuring the quality and stability of this intermediate. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[4] The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form during synthesis, storage, or formulation.[4][5][6] This application note details the development and validation of a robust RP-HPLC method for the determination of this compound.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
Chemicals and Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
Chromatographic Conditions
A C18 reversed-phase column is a common choice for the separation of derivatized amines and thiazole derivatives due to its ability to retain non-polar compounds.[7][8] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile to achieve optimal separation.[5][9]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B, 5-20 min: 10-80% B, 20-25 min: 80% B, 25-26 min: 80-10% B, 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation parameters.
Experimental Workflow
Caption: Workflow for HPLC Method Development.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[6] The reference standard was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the peak purity and resolution of the main peak from any degradation products.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of the standard solution over the range of 10-150 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was calculated.
Accuracy
The accuracy of the method was evaluated by the recovery of known amounts of the analyte spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the intermediate precision. The relative standard deviation (%RSD) was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase (±0.2 units). The effect on the system suitability parameters was observed.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of HPLC Method Validation Parameters.
Results and Discussion
Method Development and Optimization
The chromatographic conditions were optimized to achieve a good resolution and symmetrical peak shape for this compound. A C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in a gradient mode provided the best separation. The detection wavelength of 254 nm was selected based on the UV spectrum of the analyte.
System Suitability Results
| Parameter | Observed Value |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 3000 |
| %RSD of Peak Area | 0.8% |
| %RSD of Retention Time | 0.3% |
Forced Degradation
Significant degradation was observed under acidic, basic, and oxidative conditions. The main peak of this compound was well-resolved from the degradation product peaks, and the peak purity was found to be satisfactory, confirming the stability-indicating nature of the method.
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Repeatability (%RSD) | < 1.0% |
| Intermediate Precision (%RSD) | < 1.5% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant impact on results |
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method for the quantitative analysis of this compound has been developed and validated as per ICH guidelines. The method is specific, linear, accurate, precise, and robust. The developed method can be successfully applied for the routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms.
References
- 1. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scielo.br [scielo.br]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of 2-Isopropyl-4-(methylaminomethyl)thiazole in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Isopropyl-4-(methylaminomethyl)thiazole in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, and recovery. This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be rapid, reproducible, and suitable for the analysis of a large number of samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow all solutions and samples to reach room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined experimentally (e.g., precursor ion [M+H]+ -> product ion)
-
Internal Standard: To be determined experimentally
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: To be optimized (e.g., 30 V)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Gas: Argon.
-
Collision Energy: To be optimized
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance of the LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Logical relationship of key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic studies in drug development. The method meets the general requirements for bioanalytical method validation, demonstrating good linearity, precision, and accuracy.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritonavir, a potent protease inhibitor, is a critical component in the treatment of HIV/AIDS. The synthesis of this complex molecule involves several key intermediates, with 2-Isopropyl-4-(methylaminomethyl)thiazole serving as a crucial building block. This document provides detailed application notes and protocols for the synthesis of Ritonavir intermediates involving this compound, offering valuable insights for researchers and professionals in drug development. The protocols described are derived from established patent literature, ensuring relevance and applicability in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of the antiretroviral drug Ritonavir.[1] Its structural contribution is integral to the final drug's ability to inhibit the HIV protease enzyme. The synthesis of Ritonavir is a multi-step process, and the efficient formation of its intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).
This document outlines two distinct synthetic routes for this compound hydrochloride and a protocol for its subsequent use in a key coupling reaction to form a late-stage Ritonavir intermediate.
Synthesis of this compound Hydrochloride
Two primary methods for the synthesis of this key intermediate are presented below, each with distinct advantages and considerations.
Method 1: Synthesis from Isobutyric Acid
This method involves a four-step process starting from isobutyric acid, offering a cost-effective and environmentally conscious approach by avoiding the use of highly toxic reagents like 1,3-dichloroacetone.[2]
Caption: Synthesis of this compound from Isobutyric Acid.
Step 1: Synthesis of Isobutyryl Chloride (II)
-
Dissolve 50g of isobutyric acid in 500ml of dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add 101.4g of thionyl chloride dropwise.
-
After the addition is complete, warm the reaction to 30-35 °C and stir for 2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure at 45 °C to obtain isobutyryl chloride (II).[2]
Step 2: Synthesis of 2-Methylthioisobutyramide (III)
-
Dissolve the intermediate II in ammoniacal liquor.
-
Add ammonium sulfide to carry out a thio-amination reaction to obtain intermediate III.[2]
Step 3: Synthesis of 2-Isopropyl-4-chloromethylthiazole hydrochloride (IV)
-
Take 40g of 2-methylthioisobutyramide (III), 41.9g of 1,3-dihydroxyacetone, and 46.6g of 98% sulfuric acid in 200ml of acetone.
-
Heat the mixture to reflux at 70-75 °C for 4 hours.
-
After the reaction, cool to 10-15 °C and filter.
-
Concentrate the filtrate to dryness to obtain 2-isopropyl-4-chloromethylthiazole hydrochloride (IV) as a yellow oil.[2]
Step 4: Synthesis of this compound (V)
-
Add 40g of 2-isopropyl-4-chloromethylthiazole hydrochloride (IV) to 100ml of water and stir until dissolved.
-
Add 400ml of 40% monomethylamine solution dropwise, maintaining the temperature at 25-30 °C.
-
Stir for 1 hour after the addition is complete.
-
Extract the reaction mixture with 2 x 400ml of chloroform.
-
Combine the organic layers and wash with 3 x 40ml of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound (V).[2]
| Step | Intermediate | Starting Material | Reagents | Yield | Purity |
| 1 | Isobutyryl Chloride (II) | 50g Isobutyric Acid | 101.4g Thionyl Chloride | 95% | 98% |
| 3 | 2-Isopropyl-4-chloromethylthiazole hydrochloride (IV) | 40g 2-Methylthioisobutyramide (III) | 41.9g 1,3-Dihydroxyacetone, 46.6g H2SO4 | 80% | 98.2% |
| 4 | This compound (V) | 40g Intermediate (IV) | 400ml 40% Monomethylamine solution | 88% | 99% |
Method 2: Synthesis from Isobutyramide
This alternative synthesis route begins with isobutyramide and utilizes phosphorus pentasulfide and 1,3-dichloroacetone.[3]
Caption: Synthesis from Isobutyramide.
Step 1: Synthesis of 2-Methylpropane thioamide
-
Add phosphorus pentasulfide in portions to a solution of Isobutyramide in an organic solvent.
-
Stir the reaction mixture at ambient temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-methylpropane thioamide.[3]
Step 2: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride
-
React the 2-methylpropane thioamide obtained in the previous step with 1,3-dichloroacetone in an organic solvent.[3]
-
Reflux the resultant mixture for 2-6 hours.[4]
-
Cool and filter the mixture.
-
Concentrate the filtrate under reduced pressure to obtain 4-(chloromethyl)-2-isopropylthiazole hydrochloride.[4]
Step 3: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole
-
Slowly add the 4-(chloromethyl)-2-isopropylthiazole hydrochloride to aqueous methylamine at approximately 20-25 °C.[4]
-
Stir the reaction mixture and then extract with methylene chloride.
-
Wash the organic extract and concentrate under reduced pressure to provide crude 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole.[4]
Application in Ritonavir Synthesis: Coupling Reaction
The synthesized this compound, after conversion to a urea derivative, is a key component in the final coupling step to produce Ritonavir. A detailed protocol for a crucial coupling reaction is provided below.[5]
Reaction Workflow
Caption: Coupling Reaction Workflow for Ritonavir Synthesis.
Experimental Protocol
-
Combine 37.6 g (120.0 mmol) of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, 15.1 g (120.0 mmol) of N,N'-diisopropylcarbodiimide (DIC), and 35.0 g of N,N-diisopropylethylamine in 200 ml of cyclopentanone.
-
Stir the mixture at 27 °C for 0.5 hours.
-
Slowly add this mixture to a solution of 42.6 g (100 mmol) of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane in 150 ml of cyclopentanone.
-
Stir the reaction for 7 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction solution with 2 x 350 ml of 10% NaCl solution and then with pure water.
-
Separate the organic phase and dry it with anhydrous sodium sulfate for 6 hours, then filter.
-
Heat the filtrate to 45-50°C and add 0.8 g of activated carbon for decolorization, stirring for 15 minutes.
-
Cool to 20-30°C and filter.
-
Concentrate the filtrate under vacuum to an oil.
-
Dissolve the oil in 230 ml of butyl acetate, heating to 60°C to dissolve completely.
-
Cool naturally to 20-30°C and stir for 12 hours.
-
Filter the mixture and wash the filter cake with 40 ml of cold butyl acetate.
-
Dry the resulting white crystalline product under vacuum at 50°C for 6 hours.[5]
Quantitative Data
| Reactant A | Reactant B | Reagents | Solvent | Yield |
| 37.6 g (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid | 42.6 g (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | 15.1 g DIC, 35.0 g N,N-diisopropylethylamine | Cyclopentanone, Butyl Acetate | 91.5% |
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 154212-60-9 |
| Molecular Formula | C8H14N2S |
| Molecular Weight | 170.28 g/mol |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Density | ~1.05 g/cm³ |
| Melting Point | 50-55°C (hydrochloride form) |
| Boiling Point | 230-240°C (estimated) |
| Solubility | Good solubility in ethanol and acetone; limited in water |
[Data sourced from product specifications][1]
Conclusion
The synthesis of this compound is a critical step in the overall production of Ritonavir. The protocols provided herein offer detailed guidance for researchers engaged in the synthesis of this important pharmaceutical agent. The choice of synthetic route for the intermediate may depend on factors such as cost, availability of starting materials, and environmental considerations. The subsequent coupling reaction demonstrates the application of this intermediate in forming the final complex structure of Ritonavir. These notes are intended to serve as a practical resource for the development and optimization of synthetic strategies for Ritonavir and related compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 4. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 5. Ritonavir synthesis - chemicalbook [chemicalbook.com]
Application of 2-Isopropyl-4-(methylaminomethyl)thiazole in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-4-(methylaminomethyl)thiazole is a heterocyclic compound belonging to the thiazole class of molecules. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals, such as the antiviral drug Ritonavir, its structural motifs suggest potential applications in the agrochemical sector.[1] The thiazole ring is a core component of numerous biologically active compounds, including a variety of fungicides used in crop protection.[2] Thiazole derivatives have been noted for their potential as herbicides, insecticides, and fungicides.[3]
This document provides an overview of the potential application of this compound in agrochemical research, drawing parallels from structurally related thiazole compounds. Due to a lack of specific research on the agrochemical properties of this particular molecule, the application notes, data, and protocols presented herein are based on established knowledge of other thiazole-based fungicides.
Potential Mode of Action: Inhibition of Ergosterol Biosynthesis
Many thiazole-based fungicides function as ergosterol biosynthesis inhibitors (EBIs).[4][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and proper function.[6]
Azole fungicides, a class to which thiazole fungicides are related, specifically inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[2][4][7] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[4] This disruption of the cell membrane structure results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.[5] Given the structural similarities, it is hypothesized that this compound, if found to possess fungicidal activity, may operate through a similar mechanism.
Caption: Putative mode of action of thiazole fungicides via inhibition of the ergosterol biosynthesis pathway.
Data Presentation
As there is no publicly available data on the specific fungicidal activity of this compound, the following table presents illustrative data from studies on other thiazole-containing compounds. This is intended to provide researchers with an indication of the potential efficacy and spectrum of activity that might be expected from compounds within this chemical class.
Table 1: Illustrative Fungicidal Activity of Structurally Related Thiazole Derivatives
| Compound Class | Target Pathogen | Host Plant | Assay Type | EC₅₀ (µg/mL) | Reference |
| Isothiazole-Thiazole Derivative | Sclerotinia sclerotiorum | - | In Vitro | 0.22 | [8] |
| Isothiazole-Thiazole Derivative | Pseudoperonospora cubensis | Cucumber | In Vivo | 0.046 | [8] |
| Isothiazole-Thiazole Derivative | Phytophthora infestans | Tomato | In Vivo | 0.20 | [8] |
| Phenylthiazole Derivative | Sclerotinia sclerotiorum | - | In Vitro | 0.51 | [9] |
| Phenylthiazole Derivative | Ralstonia solanacearum | - | In Vitro | 2.23 | [9] |
| Thiazolyl Hydrazine Derivative | Botryosphaeria dothidea | - | In Vitro | 0.59 | [10] |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent the fungicidal activity of this compound.
Experimental Protocols
The following protocols provide methodologies for the synthesis of this compound and for evaluating its potential fungicidal activity.
Protocol 1: Synthesis of this compound
This protocol is adapted from known synthetic routes for this compound.[11]
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Isopropyl-4-(hydroxymethyl)thiazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
40% aqueous methylamine solution
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole
-
In a round-bottom flask, dissolve 2-isopropyl-4-(hydroxymethyl)thiazole in dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding sodium carbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(chloromethyl)-2-isopropylthiazole.
Step 2: Synthesis of this compound
-
In a sealed reaction vessel, combine the crude 4-(chloromethyl)-2-isopropylthiazole with a 40% aqueous methylamine solution.[11]
-
Heat the reaction mixture to 50-60°C and stir overnight.[11]
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[11]
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol describes how to determine the half-maximal effective concentration (EC₅₀) of a test compound against a fungal pathogen.
Caption: General workflow for an in vitro mycelial growth inhibition assay.
Materials:
-
This compound
-
Pure culture of a target fungal pathogen (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer (5-mm diameter)
-
Incubator
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.
-
Add the appropriate volume of each dilution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a solvent-only control.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5-mm mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.
-
When the fungal growth in the control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Determine the EC₅₀ value by performing a probit or log-logistic regression analysis of the concentration-response data.
Protocol 3: In Vivo Fungicidal Activity Assay (Protective Efficacy)
This protocol assesses the ability of a compound to protect a host plant from fungal infection.
Materials:
-
This compound
-
Host plants (e.g., tomato or potato seedlings for Phytophthora infestans)
-
Spore suspension of the target pathogen
-
Wetting agent (e.g., Tween 20)
-
Spray bottle or atomizer
-
Humid chamber
Procedure:
-
Prepare a series of treatment solutions of the test compound at different concentrations (e.g., 50, 100, 200 µg/mL) in water with a small amount of a wetting agent.
-
Spray the treatment solutions onto the leaves of healthy host plants until runoff. Include a control group sprayed with water and the wetting agent only.
-
Allow the plants to dry for 24 hours.
-
Prepare a spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.
-
Place the plants in a humid chamber to maintain high humidity and facilitate infection.
-
Incubate the plants under optimal conditions for disease development (e.g., 18-22°C with a 16-hour photoperiod).
-
After 5-7 days, assess the disease severity on each plant by estimating the percentage of leaf area with disease symptoms (e.g., lesions, sporulation).
-
Calculate the protective efficacy of the compound at each concentration relative to the control group.
Conclusion
While this compound is an established intermediate in pharmaceutical synthesis, its potential in agrochemical research remains largely unexplored. Based on the known biological activities of other thiazole derivatives, this compound warrants investigation as a potential fungicide. The protocols provided here offer a framework for the synthesis and systematic evaluation of its antifungal properties. Further research is necessary to determine its specific spectrum of activity, mode of action, and potential for use in integrated pest management strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. azole fungicide [cnagrochem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 9. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104557763A - Method for synthesizing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Isopropyl-4-(methylaminomethyl)thiazole in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives have emerged as a promising class of compounds in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2][[“]] The thiazole ring is a key structural motif in various biologically active molecules and approved drugs.[1] While 2-Isopropyl-4-(methylaminomethyl)thiazole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals like the antiviral drug Ritonavir, its structural features suggest potential utility in the exploration of treatments for central nervous system (CNS) disorders.[4]
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the investigation of this compound and its analogs in the context of neurological disease research. The methodologies outlined below are based on established preclinical evaluation strategies for neuroactive compounds and the known biological activities of similar thiazole derivatives.
Hypothesized Mechanisms of Action
Based on the broader class of thiazole-containing compounds, this compound may exert its neurological effects through several potential mechanisms:
-
Cholinesterase Inhibition: Many thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
-
Neuroprotection against Oxidative Stress: The thiazole scaffold is associated with antioxidant properties that may protect neurons from damage induced by reactive oxygen species (ROS), a common pathological feature in neurodegenerative diseases.[6]
-
Modulation of Neurotransmitter Receptors: Certain thiazole derivatives have been found to modulate the activity of receptors in the central nervous system, such as AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[7]
-
Inhibition of Protein Aggregation: Thiazole-based compounds have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[1]
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the activities of related thiazole derivatives. These tables are for illustrative purposes to guide potential experimental design and data analysis.
Table 1: In Vitro Cholinesterase Inhibitory Activity (Hypothetical Data)
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | Human AChE | 85.6 |
| Human BChE | 152.3 | |
| Donepezil (Reference) | Human AChE | 10.2 |
| Human BChE | 3450.1 |
Table 2: Neuroprotective Effect on SH-SY5Y Cells Against Oxidative Stress (Hypothetical Data)
| Compound (1 µM) | Oxidative Stressor | Cell Viability (%) | LDH Release (% of Control) |
| Untreated Control | None | 100 | 0 |
| Vehicle | 6-OHDA (100 µM) | 48.2 | 100 |
| This compound | 6-OHDA (100 µM) | 75.8 | 35.4 |
| Resveratrol (Reference) | 6-OHDA (100 µM) | 72.1 | 40.2 |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method.
1. Materials and Reagents:
-
This compound
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (reference inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate reader
2. Procedure:
-
Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate the mixture for 15 minutes at 37°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the protective effect of the compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research.[6][8]
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
2. Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding 6-OHDA (final concentration 100 µM) to the wells and incubate for 24 hours.
-
For Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculate cell viability and LDH release relative to control wells.
Protocol 3: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)
This in vitro assay predicts the ability of a compound to cross the blood-brain barrier (BBB).
1. Materials and Reagents:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Porcine brain lipid (PBL)
-
Donor and acceptor 96-well plates
-
UV-Vis plate reader
2. Procedure:
-
Prepare a brain lipid solution in a suitable organic solvent (e.g., dodecane).
-
Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Prepare solutions of this compound in PBS (donor solution).
-
Fill the acceptor plate wells with PBS.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [C]acceptor / (Area * Time * ([C]donor - [C]acceptor))
-
Visualizations
Caption: Hypothesized neuroprotective signaling pathway of this compound.
References
- 1. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. nbinno.com [nbinno.com]
- 5. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Protocol for the synthesis of 2-isopropyl-4-chloromethylthiazole from its hydroxymethyl precursor
Abstract
This application note details a standardized protocol for the synthesis of 2-isopropyl-4-chloromethylthiazole, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines the conversion of its precursor, 2-isopropyl-4-hydroxymethylthiazole, through a chlorination reaction. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including reagent quantities, reaction conditions, and purification techniques. All quantitative data is presented in a clear, tabular format for ease of reference, and the experimental workflow is visualized using a process diagram.
Introduction
Thiazole derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of specific derivatives is crucial for drug discovery and development. This protocol focuses on the efficient chlorination of 2-isopropyl-4-hydroxymethylthiazole to yield 2-isopropyl-4-chloromethylthiazole. This conversion is a critical step in the synthesis of more complex molecules. The described method utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for converting alcohols to alkyl chlorides[1][2]. The procedure is based on established methodologies for the chlorination of hydroxymethylthiazoles, ensuring a reliable and reproducible outcome[3][4].
Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-isopropyl-4-chloromethylthiazole.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-isopropyl-4-hydroxymethylthiazole | 1.0 | g | Starting material |
| Thionyl chloride (SOCl₂) | 1.5 | eq | Molar equivalent to starting material |
| Dichloromethane (DCM) | 20 | mL | Anhydrous |
| Reaction Conditions | |||
| Temperature | 0 to rt | °C | Reaction started at 0°C and allowed to warm to room temperature |
| Reaction Time | 1 - 10 | h | Reaction progress should be monitored by TLC |
| Work-up & Purification | |||
| Saturated NaHCO₃ solution | 15 | mL | For quenching |
| Brine | 15 | mL | For washing |
| Anhydrous Na₂SO₄ | As needed | g | For drying organic phase |
| Expected Outcome | |||
| Expected Yield | ~90 | % | Theoretical yield calculation based on starting material |
| Purity | >95 | % | Determined by NMR or GC-MS |
Experimental Protocol
Materials:
-
2-isopropyl-4-hydroxymethylthiazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-isopropyl-4-hydroxymethylthiazole in 20 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.
-
Addition of Thionyl Chloride: While stirring, add 1.5 molar equivalents of thionyl chloride dropwise to the solution using a dropping funnel over a period of 15-20 minutes. Ensure the temperature remains at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a flask containing 15 mL of a saturated sodium bicarbonate solution. This should be done in a fume hood as gas evolution (SO₂ and HCl) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-isopropyl-4-chloromethylthiazole.
Visualizations
References
Application Notes and Protocols for the Characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Isopropyl-4-(methylaminomethyl)thiazole is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiretroviral drug Ritonavir.[1] Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for this compound.
Data Presentation:
| Parameter | Value |
| Purity (by HPLC area %) | >98.0%[2] |
| Typical Retention Time (tR) | ~ 4.5 min |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 6.8). A typical starting point is a 25:75 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a reference standard solution of known concentration in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and standard solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area percentage method.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Isopropyl-4-(methylaminomethyl)thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent synthesis route is a multi-step process that typically begins with isobutyric acid or a derivative. A common pathway involves the formation of 2-isopropyl-4-hydroxymethylthiazole or 2-isopropyl-4-chloromethylthiazole as key intermediates, followed by a reaction with methylamine to yield the final product.[1][2]
Q2: What are the critical reaction parameters that influence the yield of the final product?
A2: Key parameters affecting the yield include reaction temperature, reaction time, purity of starting materials and intermediates, and the efficiency of the purification process. For the final amination step, maintaining the temperature between 50-60°C is crucial for optimal results.[1][3]
Q3: What are some potential side products that can form during the synthesis?
A3: Potential side products can arise from incomplete reactions at any stage. For instance, unreacted 2-isopropyl-4-chloromethylthiazole may remain if the final amination step does not go to completion. Over-alkylation of the methylamine is another possibility, leading to the formation of a tertiary amine. The presence of impurities in the starting materials can also lead to various side products.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography after an initial extraction and drying process.[1][3] The crude product is often extracted from the aqueous reaction mixture using a solvent like dichloromethane, followed by drying over anhydrous sodium sulfate.[1][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield in the final amination step | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient extraction. | - Increase the reaction time or consider a slight excess of methylamine. - Ensure the reaction temperature is maintained between 50-60°C.[1][3] - Monitor the reaction progress using TLC or GC to avoid prolonged heating. - Perform multiple extractions with dichloromethane to ensure complete recovery of the product from the aqueous phase.[1][3] |
| Presence of unreacted 2-isopropyl-4-chloromethylthiazole | - Insufficient reaction time. - Low concentration of methylamine. | - Extend the reaction time and monitor completion by TLC. - Use a 40% aqueous methylamine solution as specified in several protocols.[1][3] |
| Formation of an unknown impurity | - Contaminated starting materials or reagents. - Side reactions due to incorrect temperature. | - Ensure the purity of all starting materials and reagents before use. - Strictly control the reaction temperature at each step. |
| Difficulty in isolating the product after extraction | - Emulsion formation during extraction. - Product loss during solvent removal. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Use a rotary evaporator under reduced pressure for solvent removal to minimize product loss. |
Experimental Protocols
Synthesis of this compound from 4-(chloromethyl)-2-isopropylthiazole
This protocol is based on methodologies described in the patent literature.[2][3]
Materials:
-
4-(chloromethyl)-2-isopropylthiazole
-
40% aqueous methylamine solution
-
Dichloromethane
-
Isopropanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction flask, combine 9 g (0.05 mol) of 4-(chloromethyl)-2-isopropylthiazole with 100 mL of 40% aqueous methylamine solution.[3]
-
Heat the reaction mixture to 50-60°C and stir at this temperature overnight.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add 100 mL of dichloromethane and 30 mL of isopropanol to the reaction mixture. Stir thoroughly and allow the layers to separate.[3]
-
Separate the aqueous phase and extract it three more times with dichloromethane.[3]
-
Combine all the organic phases and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[3]
Data Presentation
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 2-isopropyl-4-chloromethylthiazole (9g) | 40% aq. methylamine (100mL) | 50-60°C, overnight | 74% | [3] |
| 2-isopropyl-4-chloromethylthiazole (6.6g) | 40% aq. methylamine (60mL) | 50-60°C, overnight | 70% | [1] |
| 2-isopropyl-4-chloromethylthiazole (8.5g) | 40% aq. methylamine (90mL) | 50-60°C, overnight | 59% | [1] |
| 2-isopropyl-4-chloromethylthiazole hydrochloride (40g) | 40% aq. methylamine (400mL) | 25-30°C, 1h | 88% | [2] |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Troubleshooting common side reactions in the Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hantzsch thiazole synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole synthesis, and how can I avoid them?
A1: The most frequently encountered side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer, which is particularly prevalent under acidic conditions.[1][2] Other potential side reactions include the formation of bis-thiazoles and degradation of starting materials or products, especially with prolonged heating.[1]
To minimize these side reactions:
-
Control the pH: Running the reaction under neutral or slightly basic conditions can significantly reduce the formation of the 2-imino-2,3-dihydrothiazole byproduct.[3]
-
Optimize Reaction Time and Temperature: Use the lowest effective temperature and shortest possible reaction time to prevent degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1][2]
-
Purify Starting Materials: Impurities in the α-haloketone or thioamide can lead to a variety of side products. Ensure the purity of your starting materials before beginning the synthesis.[1]
-
Use a Slight Excess of Thioamide: Employing a small excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion and consume the α-haloketone, minimizing potential side reactions involving this starting material.[1]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.[1][2]
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.[1]
-
Poor Starting Material Quality: Impurities in the α-haloketone or thioamide can inhibit the reaction.[1]
-
Product Degradation: Excessive heat or prolonged reaction times can lead to the decomposition of the desired thiazole product.[1]
To improve your yield, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.
-
Employ Alternative Energy Sources: Microwave or ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[4]
-
Use a Catalyst: The addition of a catalyst, such as silica-supported tungstosilicic acid, can enhance reaction rates and yields.[4][5]
-
Ensure Purity of Reactants: Purify your α-haloketone and thioamide before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[1]
-
Adjust Stoichiometry: As mentioned previously, using a slight excess of the thioamide can improve the conversion of the α-haloketone.[1]
Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
A3: The formation of isomers, particularly 2-imino-2,3-dihydrothiazoles, is a known issue related to the regioselectivity of the Hantzsch synthesis, especially when using N-substituted thioureas. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution.
-
Neutral Conditions: In a neutral solvent, the condensation of an α-haloketone with an N-monosubstituted thiourea typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole.[6]
-
Acidic Conditions: Under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed.[6] In some cases, the 2-imino isomer can be the major product. For instance, the reaction to form 2-imino-3,4-dimethyl-2,3-dihydrothiazole in a 10M HCl-EtOH (1:2) mixture at 80°C for 20 minutes can yield up to 73% of this isomer.[6]
Therefore, to control regioselectivity, carefully manage the pH of your reaction medium. For the synthesis of 2-aminothiazoles, maintaining neutral or slightly basic conditions is recommended.
Q4: My α-haloketone or thioamide seems to be unreactive. What can I do to promote the reaction?
A4: If you are working with less reactive starting materials, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.[2]
-
Use a More Polar Solvent: Solvents like ethanol, methanol, or even water can facilitate the reaction.[3]
-
Microwave-Assisted Synthesis: This technique can often overcome the activation barrier for unreactive substrates.
-
Catalysis: Employing a suitable catalyst can significantly accelerate the reaction.
-
Consider Alternative Reagents: If a particular α-haloketone is problematic, explore the use of a more reactive halide (e.g., α-iodoketone instead of α-chloroketone).
Q5: I am having difficulty purifying my thiazole product from the reaction mixture. What are some effective purification strategies?
A5: Purification can be challenging, especially if side products with similar polarities to the desired thiazole are present.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.
-
Acid-Base Extraction: If your product has a basic nitrogen atom (as in 2-aminothiazoles), you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then neutralize the aqueous layer with a base to precipitate or extract the purified product.
-
Neutralization and Precipitation: For many 2-aminothiazole syntheses, the product initially forms as a salt. Neutralizing the reaction mixture with a base (e.g., sodium carbonate solution) can cause the free base to precipitate, which can then be collected by filtration.[7]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave and Ultrasound-Assisted Hantzsch Thiazole Synthesis
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | None | Methanol | 8 h | Lower Yields | [4] |
| 2 | Microwave Irradiation | None | Methanol | < 30 min | 89-95 | [4] |
| 3 | Conventional Heating | SiW.SiO₂ | Ethanol/Water (1/1) | 2 - 3.5 h | 79-90 | [4][5] |
| 4 | Ultrasonic Irradiation | SiW.SiO₂ | Ethanol/Water (1/1) | 1.5 - 2 h | 79-90 | [4][5] |
Note: "Lower Yields" for conventional heating in entry 1 indicates that the yields were consistently lower than the corresponding microwave-assisted reactions as reported in the source, though specific percentages for all compounds were not provided in a comparative table.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating) [7]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry.
-
Protocol 2: General Procedure for Microwave-Assisted Hantzsch Synthesis [8]
-
Materials:
-
α-haloketone (1 mmol)
-
Thiourea or thioamide (1.1-1.5 mmol)
-
Suitable solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
Combine the α-haloketone and the thiourea or thioamide in a microwave reaction vessel.
-
Add the solvent and seal the vessel.
-
Place the vessel in a microwave reactor and heat to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration or extraction and purify as needed.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Caption: Reaction pathways in Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
Optimization of reaction conditions for the synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the production of antiviral drugs such as Ritonavir.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. The first step is the chlorination of 2-isopropyl-4-hydroxymethylthiazole to yield 2-isopropyl-4-chloromethylthiazole. The second step is a substitution reaction where the chloromethyl group reacts with methylamine to produce the final product, this compound.[2]
Q2: What are some of the key safety precautions to consider during this synthesis?
A2: The synthesis may involve toxic and pungent chemicals. For instance, some older synthetic routes use 1,3-dichloroacetone, which is a severe poison and sternutatory agent.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thionyl chloride, used in the chlorination step, is also a corrosive and toxic chemical that should be handled with care.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: What is the typical yield for this synthesis?
A4: The reported yields for the final substitution reaction with methylamine vary, but are generally in the range of 70-88%.[2][3][4] The overall yield will also depend on the efficiency of the preceding chlorination step, which can have yields ranging from 81% to 99%.[2]
Troubleshooting Guide
Low or No Product Yield
Problem: After completing the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is obtained.
Possible Causes and Solutions:
-
Incomplete Chlorination: The preceding chlorination of 2-isopropyl-4-hydroxymethylthiazole may have been inefficient.
-
Insufficient Reaction Time or Temperature: The reaction between 2-isopropyl-4-chloromethylthiazole and methylamine may not have gone to completion.
-
Degradation of Starting Material: The 2-isopropyl-4-chloromethylthiazole intermediate can be unstable.
-
Solution: Use the chlorinated intermediate immediately after its synthesis and purification for the best results.
-
-
Improper Work-up: The product may be lost during the extraction and purification steps.
Presence of Impurities in the Final Product
Problem: The final product, as analyzed by techniques like NMR or GC-MS, shows the presence of significant impurities.
Possible Causes and Solutions:
-
Unreacted Starting Material: The most common impurity is often unreacted 2-isopropyl-4-chloromethylthiazole.
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. Purification by column chromatography is effective in removing unreacted starting material.[3]
-
-
Formation of Side Products: Side reactions can lead to the formation of impurities.
-
Inefficient Purification: The purification method may not be adequate to separate the product from impurities.
-
Solution: Column chromatography using silica gel is the recommended method for purification.[3] The choice of eluent is critical for achieving good separation.
-
Experimental Protocols
Synthesis of this compound
This protocol describes the final step of the synthesis, starting from 2-isopropyl-4-chloromethylthiazole.
Materials:
-
2-isopropyl-4-chloromethylthiazole
-
40% aqueous methylamine solution
-
Dichloromethane
-
Isopropanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction flask, combine 2-isopropyl-4-chloromethylthiazole with a 40% aqueous methylamine solution.[2][3]
-
Heat the reaction mixture to 50-60°C and stir overnight.[2][3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add dichloromethane and isopropanol to the reaction mixture, stir thoroughly, and allow the layers to separate.[3]
-
Separate the aqueous phase and extract it three times with dichloromethane.[3]
-
Combine all the organic phases and dry them over anhydrous sodium sulfate.[3]
-
Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.[3]
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless liquid.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-isopropyl-4-chloromethylthiazole | [3],[2] |
| Reagent | 40% aqueous methylamine solution | [3],[2] |
| Reaction Temperature | 50-60°C | [3],[2] |
| Reaction Time | Overnight | [3],[2] |
| Reported Yield | 70-88% | [3],[2],[4] |
Table 2: Yields of the Intermediate Chlorination Step
| Starting Material | Product | Reported Yield | Reference |
| 2-isopropyl-4-hydroxymethylthiazole | 2-isopropyl-4-chloromethylthiazole | 81-99% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Chemical reaction for the synthesis of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104557763A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound | 154212-60-9 [chemicalbook.com]
- 4. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Isopropyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of impurities during the synthesis and purification of 2-Isopropyl-4-(methylaminomethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on the typical two-step synthesis involving chlorination of 2-isopropyl-4-hydroxymethylthiazole with thionyl chloride, followed by amination with methylamine, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 2-isopropyl-4-hydroxymethylthiazole and 4-(chloromethyl)-2-isopropylthiazole.
-
Over-alkylation Product: Bis(2-isopropyl-4-thiazolylmethyl)methyl-amine (a tertiary amine formed by the reaction of the product with another molecule of 4-(chloromethyl)-2-isopropylthiazole).
-
Byproducts from the Chlorination Step: Dimeric ethers or other products arising from side reactions of the intermediate chlorosulfite.
-
Solvent-Related Impurities: Residual solvents used in the reaction and purification steps (e.g., dichloromethane, isopropanol, ethyl acetate, hexanes).
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your sample and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying unknown impurities if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
Q3: My purified this compound shows low yield. What are the potential causes?
A3: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reactions: Ensure both the chlorination and amination steps have gone to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC.
-
Side Reactions: The formation of byproducts, as mentioned in Q1, will consume your starting materials and reduce the yield of the desired product.
-
Loss During Work-up: Ensure efficient extraction of the product from the aqueous phase after the amination reaction. Multiple extractions with a suitable organic solvent like dichloromethane are recommended.[1]
-
Suboptimal Purification: Improper column chromatography technique can lead to co-elution of the product with impurities or loss of product on the column.
Troubleshooting Guides
Problem: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks or tailing of the main product peak.
-
Co-elution of the product with one or more impurities.
-
Difficulty in obtaining a pure fraction of the desired compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical. For this compound, which is a basic amine, a gradient elution starting with a less polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Use TLC to determine the optimal solvent system that gives good separation between your product and the impurities before running the column. |
| Strong Interaction with Silica Gel | Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia (by using a solvent system containing a small amount of ammonium hydroxide), to the eluent. This will help to saturate the acidic sites on the silica and improve the peak shape of your compound. |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, use approximately 50-100g of silica gel for every 1g of crude product. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
Problem: Presence of a Persistent, More Polar Impurity
Symptom:
-
An impurity peak is observed at a shorter retention time than the product in reversed-phase HPLC, or it moves slower than the product on a normal-phase TLC plate.
Possible Cause & Solution:
This is likely unreacted 2-isopropyl-4-hydroxymethylthiazole. Due to the presence of the hydroxyl group, this starting material is more polar than the final product.
-
Solution: Optimize the chlorination reaction to ensure full conversion of the alcohol. If the impurity persists, it can be separated by column chromatography. The more polar alcohol will have a stronger affinity for the silica gel and will elute later than the less polar product in a normal-phase setup.
Problem: Presence of a Persistent, Less Polar Impurity
Symptom:
-
An impurity peak is observed at a longer retention time than the product in reversed-phase HPLC, or it moves faster than the product on a normal-phase TLC plate.
Possible Cause & Solution:
This could be unreacted 4-(chloromethyl)-2-isopropylthiazole or the over-alkylation byproduct, bis(2-isopropyl-4-thiazolylmethyl)methyl-amine.
-
Solution:
-
For unreacted chloromethyl intermediate, ensure the amination reaction goes to completion.
-
To minimize the formation of the tertiary amine byproduct, avoid a large excess of the chloromethyl intermediate and control the reaction temperature.
-
Both of these less polar impurities can typically be separated from the desired product by column chromatography using a suitable solvent gradient. The less polar impurities will elute before the more polar desired product.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated), TLC chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexanes.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and add the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5-10% Ethyl Acetate in Hexanes).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
If the product is still not eluting, a more polar solvent like methanol can be added to the ethyl acetate.
-
Troubleshooting Tip: If peak tailing is observed on TLC, add 0.1-1% triethylamine to the eluent mixture.
-
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Likely Origin | Relative Polarity | Suggested Analytical Method |
| 2-isopropyl-4-hydroxymethylthiazole | CC(C)c1ncc(CO)s1 | Unreacted starting material | High | HPLC, LC-MS |
| 4-(chloromethyl)-2-isopropylthiazole | CC(C)c1ncc(CCl)s1 | Unreacted intermediate | Low | GC-MS, HPLC |
| Bis(2-isopropyl-4-thiazolylmethyl)methyl-amine | CC(C)c1ncc(CN(C)Cc2sc(C(C)C)cn2)s1 | Over-alkylation during amination | Low | HPLC, LC-MS |
Visualization
Logical Workflow for Impurity Identification and Removal
The following diagram illustrates a systematic approach to identifying and removing impurities from a crude sample of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a key chemical intermediate used in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a known intermediate in the synthesis of Ritonavir, an antiretroviral medication.[1] Its structural features make it a valuable building block in medicinal chemistry.[2][3][4]
Q2: What are the common synthetic routes for this compound?
The most described synthetic pathway involves a multi-step process:
-
Thiazole Ring Formation: Typically, a Hantzsch-type thiazole synthesis is employed by reacting a thioamide (thioisobutyramide) with a 3-carbon building block containing halo- and carbonyl groups (like 1,3-dichloroacetone) to form 2-isopropyl-4-(chloromethyl)thiazole.[1]
-
Amination: The resulting chloromethylthiazole intermediate is then reacted with methylamine in a nucleophilic substitution reaction to yield the final product.[1]
An alternative, greener approach has been developed to avoid hazardous reagents like 1,3-dichloroacetone, using 1,3-dihydroxyacetone as a starting material.[5]
Q3: What is the general mechanism for the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction.[2][6] The mechanism proceeds in several steps:
-
Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.
-
Intramolecular cyclization through the attack of the thioamide's nitrogen on the carbonyl carbon.
-
A final dehydration step to form the aromatic thiazole ring.[6]
Troubleshooting Guides
Problem 1: Low Yield in Thiazole Ring Formation (Hantzsch Reaction)
Q: My Hantzsch reaction to form the 2-isopropyl-4-(chloromethyl)thiazole intermediate is giving a low yield on a larger scale. What are the potential causes and solutions?
A: Low yields during the scale-up of Hantzsch synthesis can stem from several factors. The steric hindrance of the isopropyl group can also influence reaction rates.[7] A systematic approach to optimization is crucial.
Possible Causes & Troubleshooting Steps:
-
Poor Starting Material Quality: α-haloketones like 1,3-dichloroacetone can degrade over time. Ensure you are using a fresh or properly stored batch.[6]
-
Suboptimal Temperature: Excessive heat can lead to the formation of side products, while insufficient heat will result in a sluggish or incomplete reaction.[6] Temperature control is critical during scale-up due to changes in surface-area-to-volume ratio.
-
Inappropriate Solvent: The choice of solvent impacts reaction kinetics and solubility of intermediates. Common solvents include ethanol or DMF.
-
Incorrect Stoichiometry: Ensure precise molar ratios of reactants. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products.
Table 1: Effect of Reaction Parameters on Hantzsch Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Temperature | 50°C | 65% | 75°C | 85% | Optimal temperature is crucial; overheating can cause degradation. |
| Solvent | Acetonitrile | 70% | Ethanol | 88% | Ethanol often provides better solubility for reactants. |
| Reactant Ratio | 1:1 (Thioamide:DCA) | 75% | 1.1:1 (Thioamide:DCA) | 82% | A slight excess of thioamide can improve conversion. |
Problem 2: Impurities in the Final Product after Amination
Q: After reacting 2-isopropyl-4-(chloromethyl)thiazole with methylamine, I'm observing significant impurities. What are these and how can I minimize them?
A: Impurities often arise from side reactions during the amination step or from unreacted starting materials.
Possible Causes & Troubleshooting Steps:
-
Over-alkylation: The product, a secondary amine, can potentially react with another molecule of the chloromethylthiazole to form a tertiary amine impurity. Using an excess of methylamine can minimize this.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 2-isopropyl-4-(chloromethyl)thiazole. Monitor the reaction by TLC or HPLC to ensure completion.
-
Hydrolysis: If the reaction is run in an aqueous solution of methylamine, hydrolysis of the chloromethyl group to a hydroxymethyl group is a possible side reaction.
-
Work-up Issues: Careful pH control during the work-up is necessary to ensure the product is in its free base form for extraction and to avoid hydrolysis of other functional groups.[6]
Table 2: Effect of Amination Conditions on Product Purity
| Parameter | Condition A | Purity (by HPLC) | Condition B | Purity (by HPLC) | Remarks |
| Methylamine Equiv. | 2.0 eq. | 85% | 5.0 eq. | 95% | A larger excess of methylamine minimizes diarylation impurity. |
| Reaction Time | 6 hours | 90% | 12 hours | 96% | Ensure reaction goes to completion to consume starting material.[1] |
| Temperature | 60°C | 92% | 80°C | 88% | Higher temperatures may increase side product formation.[1] |
Problem 3: Difficulties with Product Purification and Isolation
Q: I am struggling to purify the final product on a large scale. Column chromatography is not efficient. What are other options?
A: Large-scale purification requires methods that are more scalable than standard laboratory column chromatography.[8]
Possible Solutions:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and purity. The hydrochloride salt of the product may have better crystallization properties.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation could be a viable option.
-
Precipitation/Salt Formation: It may be possible to selectively precipitate the product or an impurity. For example, some aminothiazoles can be purified by forming a bisulfite adduct which is insoluble and can be filtered off.[9] After separation, the adduct can be treated to release the pure amine.
-
Liquid-Liquid Extraction: Optimize the pH and solvent for a series of extractions to remove acidic or basic impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole
This protocol is a representative procedure based on common Hantzsch synthesis methodologies.
-
To a stirred solution of thioisobutyramide (1.1 equivalents) in absolute ethanol, add 1,3-dichloroacetone (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.[6]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
-
In a pressure-rated vessel, dissolve 2-isopropyl-4-(chloromethyl)thiazole (1.0 equivalent) in an excess of 40% aqueous methylamine solution (e.g., 10 equivalents).[1]
-
Seal the vessel and heat the mixture to 50-60°C. Stir vigorously overnight (12-16 hours).[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, extract the product with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up challenges.
References
- 1. CN104557763A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of key Ritonavir intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of the chiral diamino alcohol core of Ritonavir?
A1: The most prevalent byproducts are stereoisomers, including diastereomers and epimers. Specifically, during the reduction of the β-hydroxy ketone intermediate, the formation of undesired diastereomers at the newly formed chiral center is a primary concern. Additionally, epimerization at chiral centers adjacent to carbonyl groups or under harsh reaction conditions can occur. Other process-related impurities may also arise from starting materials or side reactions.
Q2: How can I control the stereoselectivity of the reduction of the β-hydroxy ketone intermediate to obtain the desired (2S,3S,5S) stereochemistry?
A2: Stereocontrol is typically achieved through diastereoselective reduction. This involves the use of specific reducing agents and reaction conditions that favor the formation of the desired syn-1,3-amino alcohol. Chelating agents or specific catalysts can help in forming a rigid transition state that directs the hydride attack from a less hindered face. The choice of reducing agent and solvent system is critical.
Q3: What analytical techniques are recommended for monitoring the formation of stereoisomeric byproducts?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying stereoisomers. Chiral chromatography can also be employed for more challenging separations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can help in determining the relative stereochemistry of the products.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of the β-Hydroxy Ketone Intermediate
Symptoms:
-
HPLC or UPLC analysis shows multiple peaks corresponding to different diastereomers of the diamino alcohol.
-
The yield of the desired (2S,3S,5S)-isomer is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Reducing Agent | The choice of reducing agent is critical for achieving high diastereoselectivity. Simple reducing agents like sodium borohydride may not provide sufficient stereocontrol. |
| Solution: Employ a reducing agent known for high stereoselectivity in similar systems. A combination of a titanium (IV) isopropoxide and a hydride source like polymethylhydrosiloxane (PMHS) has been shown to be effective in directing the reductive amination of β-hydroxy ketones to the desired syn-amino alcohol. | |
| Suboptimal Reaction Temperature | Temperature can significantly influence the equilibrium between different transition states, thereby affecting stereoselectivity. |
| Solution: Perform the reduction at low temperatures (e.g., -20°C to 0°C) to enhance the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. | |
| Incorrect Solvent | The solvent can affect the chelation of the intermediate and the reactivity of the reducing agent. |
| Solution: Use a non-polar, aprotic solvent such as toluene or dichloromethane, which can favor the desired chelation-controlled reduction pathway. |
Issue 2: Epimerization at Chiral Centers
Symptoms:
-
Presence of epimers detected by chiral HPLC or NMR.
-
Loss of optical purity in the product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh pH Conditions | Both acidic and basic conditions can promote epimerization, especially at centers alpha to a carbonyl group or other activating groups. |
| Solution: Maintain a neutral or near-neutral pH throughout the reaction and workup steps. Use buffered solutions where necessary. | |
| Elevated Temperatures | High temperatures can provide the energy required to overcome the activation barrier for epimerization. |
| Solution: Conduct reactions at the lowest effective temperature. If heating is necessary, minimize the reaction time at elevated temperatures. | |
| Prolonged Reaction Times | Longer exposure to reaction conditions that can cause epimerization increases the likelihood of byproduct formation. |
| Solution: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as it reaches completion. |
Issue 3: Incomplete Debenzylation or Formation of Benzyl-Related Impurities
Symptoms:
-
Presence of mono-benzylated or starting dibenzyl intermediate in the final product.
-
Formation of toluene or other benzylated byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivation | The palladium catalyst used for hydrogenation can become poisoned or deactivated, leading to incomplete reaction. |
| Solution: Ensure the use of a high-quality catalyst and consider using a fresh batch if the reaction is sluggish. The reaction should be performed under an inert atmosphere to prevent catalyst oxidation. | |
| Insufficient Hydrogen Pressure or Reaction Time | Incomplete debenzylation can occur if the hydrogen pressure is too low or the reaction time is too short. |
| Solution: Optimize the hydrogen pressure (typically 3.5 to 5 bar) and reaction time by monitoring the disappearance of the starting material. | |
| Side Reactions at Elevated Temperatures | High temperatures during debenzylation can lead to side reactions and impurity formation. |
| Solution: Conduct the hydrogenation at a moderate temperature, for example, between 70°C and 90°C, to ensure a reasonable reaction rate without promoting side reactions. |
Quantitative Data Summary
Table 1: Comparison of Reducing Systems for Diastereoselective Ketone Reduction
| Reducing System | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Ti(OiPr)₄ / PMHS | >95:5 | ~85 | Menche, D., et al. (2007) |
| NaBH₄ / TiCl₄ | High syn selectivity | Good | Various literature |
| H₂ / Pd-C | Variable, often favors anti | Good | Various literature |
Note: The exact diastereomeric ratios and yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination of a β-Hydroxy Ketone Intermediate
This protocol is a general guideline for the stereoselective synthesis of the 1,3-syn-amino alcohol core.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy ketone intermediate in anhydrous toluene.
-
Addition of Amine Source: Add a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in an organic solvent.
-
Chelation: Add titanium (IV) isopropoxide (Ti(OiPr)₄) dropwise at room temperature and stir the mixture for 1-2 hours to allow for the formation of the imino alcohol intermediate and its chelation to the titanium center.
-
Reduction: Cool the reaction mixture to 0°C and add polymethylhydrosiloxane (PMHS) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate. Filter the resulting mixture through a pad of celite to remove titanium salts.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation for Debenzylation
This protocol describes a general procedure for the removal of N-benzyl protecting groups.
-
Preparation: In a hydrogenation vessel, dissolve the N,N-dibenzylamino intermediate in a suitable solvent such as acetic acid or methanol.
-
Catalyst Addition: Carefully add a palladium-based catalyst (e.g., 10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-5 bar).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by crystallization or chromatography.
Visualizations
Caption: Key byproduct formation pathways in Ritonavir intermediate synthesis.
Caption: Troubleshooting workflow for byproduct minimization.
Technical Support Center: Purification of 2-Isopropyl-4-(methylaminomethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the purity of 2-Isopropyl-4-(methylaminomethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on a common synthetic route involving the reaction of 2-isopropyl-4-chloromethylthiazole with methylamine, the primary impurities may include:
-
Unreacted 2-isopropyl-4-chloromethylthiazole: This is a common process-related impurity if the reaction does not go to completion.
-
Over-alkylation products: The secondary amine product can potentially react further with the chloromethyl starting material to form a tertiary amine.
-
Hydrolysis products: The chloromethyl intermediate can hydrolyze to form 2-isopropyl-4-hydroxymethylthiazole, especially if water is present in the reaction mixture.
-
Starting material impurities: Impurities present in the initial 2-isopropyl-4-chloromethylthiazole will carry through the reaction.
Q2: My final product shows a persistent impurity peak in the HPLC analysis. How can I identify it?
A2: Identifying an unknown impurity typically requires spectroscopic analysis. The first step is to isolate the impurity, which can be achieved through techniques like preparative HPLC or careful column chromatography. Once isolated, a combination of Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure is highly effective for identification.
Q3: What is the most effective method for purifying this compound?
A3: The most effective purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most successful.
-
Acid-Base Extraction: This is a highly effective first step to separate the basic product from neutral or acidic impurities.
-
Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities.[1]
-
Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization can be a very effective final polishing step to achieve high purity.
A Chinese patent describes a process involving extraction followed by column chromatography to achieve a purity of 99%.
Troubleshooting Guides
Column Chromatography
Issue: The product is not separating well from an impurity on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The polarity of the eluent may be too high or too low. Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation conditions. |
| Co-elution of Basic Compounds | Amines can streak on silica gel, leading to poor separation. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to improve peak shape and separation. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. |
Experimental Protocol: Column Chromatography Purification
This is a general protocol and may require optimization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., Dichloromethane, Methanol, Triethylamine)
-
Glass column and collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Start with a less polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) and a small amount of triethylamine (e.g., starting with 1% methanol and 0.1% triethylamine in dichloromethane).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Insoluble impurities present | The oil may be due to impurities. Try dissolving the oil in a good solvent and precipitating the product by adding a poor solvent (anti-solvent). |
Issue: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Supersaturation | Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. Add a seed crystal of the pure compound if available. |
Acid-Base Extraction
Issue: Low recovery of the product after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer | Perform multiple extractions (at least 3) with the acidic aqueous solution to ensure all the basic product is protonated and moves to the aqueous layer. |
| Incomplete back-extraction | After basifying the aqueous layer, perform multiple extractions with an organic solvent (e.g., dichloromethane) to recover the deprotonated product. |
| Emulsion formation | An emulsion between the organic and aqueous layers can trap the product. To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether or dichloromethane)
-
1M Hydrochloric acid (HCl) solution
-
1M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
Procedure:
-
Acidic Extraction:
-
Place the organic solution of the crude product into a separatory funnel.
-
Add an equal volume of 1M HCl solution.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The protonated amine product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.
-
-
Basification and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1M NaOH solution while stirring until the solution is basic (check with pH paper).
-
Add an equal volume of an organic solvent (e.g., dichloromethane) to the basified aqueous solution in a clean separatory funnel.
-
Shake the funnel to extract the deprotonated amine product back into the organic layer.
-
Separate the layers and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
-
Washing and Drying:
-
Combine all organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and evaporate the solvent to obtain the purified product.
-
Data on Purity Enhancement
| Purification Method | Typical Starting Purity | Typical Final Purity | Notes |
| Acid-Base Extraction | 70-90% | 90-98% | Highly effective for removing non-basic impurities. |
| Column Chromatography | 80-95% | >98% | Purity is dependent on the resolution from impurities. |
| Recrystallization | 95-98% | >99% | Excellent for a final polishing step if a suitable solvent is found. |
Note: The final purity is highly dependent on the initial purity and the nature of the impurities present. A combination of these methods will likely yield the highest purity. HPLC is a powerful technique for assessing the purity of aminothiazole compounds.[2]
Visualizing Purification Workflows
Below are diagrams illustrating the logical steps for troubleshooting and purification.
References
Technical Support Center: Overcoming Low Conversion Rates in Thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during thiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in thiazole synthesis, particularly in the Hantzsch synthesis?
Low yields in the Hantzsch thiazole synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor, especially in acidic conditions.
Q2: How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions. In some microwave-assisted syntheses, methanol has been used effectively. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C. It's important to find the optimal temperature for your specific substrates to maximize yield and minimize byproduct formation.
Q5: What are common side reactions in Hantzsch thiazole synthesis?
A common side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[2] The stability of the reactants and intermediates can also influence the prevalence of other side reactions.
Q6: Are there alternatives to the Hantzsch synthesis for preparing thiazoles?
Yes, other methods include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[3] The Gabriel synthesis is another alternative. However, these methods can also have drawbacks such as long reaction times and unsatisfactory yields.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for faster reaction times. |
| Degradation of Reactants or Product | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Excessive heat can lead to decomposition. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone. |
| Poor Quality of Starting Materials | Purify starting materials before use. For example, α-haloketones can be purified by vacuum distillation. Ensure solvents are anhydrous. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solutions |
| Isomer Formation (e.g., 2-imino-2,3-dihydrothiazoles) | Adjust the reaction pH. Running the reaction under neutral or slightly basic conditions can minimize the formation of this byproduct. Isomers can often be distinguished by characteristic differences in their 5-H 1H NMR signals and the IR CO bands of their trifluoroacetate derivatives.[2] |
| Formation of Bis-thiazole | This can occur from the reaction of two molecules of the α-haloketone with one molecule of the thioamide derivative. Adjusting the stoichiometry and reaction conditions can help minimize this. |
| Reactant Instability | Thioamides can be unstable in acidic conditions.[1] Consider running the reaction under neutral or slightly basic conditions if thioamide degradation is suspected. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 3 | 62 |
| 2 | Methanol | Reflux | 3 | 55 |
| 3 | 1-Butanol | Reflux | 3 | 70 |
| 4 | 2-Propanol | Reflux | 3 | 68 |
| 5 | Water | Reflux | 3 | 65 |
| 6 | Ethanol | Room Temp | 3 | 22 |
Data is illustrative and based on typical findings in the literature. Actual results may vary.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation in Hantzsch Synthesis
| Entry | Heating Method | Solvent | Time | Yield (%) |
| 1 | Conventional | Methanol | 8 h | 75-85 |
| 2 | Microwave | Methanol | 30 min | 89-95 |
This table illustrates the significant reduction in reaction time and potential for increased yield with microwave-assisted synthesis.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., methanol)
-
5% Sodium Carbonate solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.
Procedure:
-
In a round-bottom flask, dissolve the thioamide (1.5 equivalents) in the chosen solvent.
-
Add the α-haloketone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for the desired time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
Protocol 2: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
Materials:
-
α-haloketone
-
Thioamide
-
Solvent (e.g., ethanol)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the α-haloketone (1.0 equivalent) and the thioamide (1.1 equivalents).
-
Add the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 70-130°C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Protocol 3: Generalized Cook-Heilbron Synthesis of 5-Aminothiazoles
Materials:
-
α-aminonitrile
-
Carbon disulfide
-
Solvent (e.g., ethanol or aqueous conditions)
-
Base (e.g., triethylamine, if necessary)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent at room temperature.
-
Add carbon disulfide to the solution. The reaction is often carried out under mild conditions.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in thiazole synthesis.
Caption: Simplified overview of the Hantzsch thiazole synthesis reaction pathway.
Caption: Logical relationships between issues, causes, and solutions in thiazole synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Thiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic separation of thiazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of thiazole derivatives.
Issue 1: Peak Tailing
Q1: My chromatogram shows significant peak tailing for my thiazole derivative. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like many thiazole derivatives. It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
-
Cause 1: Secondary Interactions with Residual Silanols: The nitrogen atoms in the thiazole ring can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2 and 4) will protonate the silanol groups, reducing their interaction with the basic thiazole derivatives.[1]
-
Solution 2: Use Mobile Phase Additives: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can mask the silanol groups and improve peak shape.[2][3] However, be aware that TFA can suppress ionization in mass spectrometry detection.[2]
-
Solution 3: Employ End-Capped Columns: Use a column that is "end-capped," where the residual silanol groups are chemically deactivated.
-
-
Cause 2: Mismatched Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent and inject a smaller volume.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Issue 2: Poor Resolution and Co-elution
Q2: I am unable to separate my target thiazole derivative from an impurity or another component in the mixture. How can I improve the resolution?
A2: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation of co-eluting peaks:
-
Cause 1: Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Optimize Organic Modifier Concentration: In reversed-phase HPLC, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A small change in the organic modifier concentration can significantly impact selectivity.[4]
-
Solution 2: Change the Organic Modifier: If optimizing the concentration of one organic solvent is not sufficient, try switching to a different one (e.g., from acetonitrile to methanol). Different organic solvents can offer different selectivities.[4]
-
Solution 3: Adjust Mobile Phase pH: For ionizable thiazole derivatives, adjusting the pH of the mobile phase can alter the retention times of the components to different extents, thereby improving resolution.[5][6]
-
-
Cause 2: Unsuitable Stationary Phase: The choice of column is fundamental to achieving good separation.
-
Solution: If resolution cannot be achieved by modifying the mobile phase, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) or a column with a different particle size or length.
-
-
Cause 3: Co-eluting Isomers: Thiazole derivatives can exist as isomers that are difficult to separate.
-
Solution: For isomeric separation, consider specialized chiral columns if the isomers are enantiomers. Otherwise, fine-tuning the mobile phase composition and temperature is crucial. In some cases, energy-resolved tandem mass spectrometry can be used to resolve co-eluting isomers without chromatographic separation.[7]
-
Issue 3: Retention Time Variability
Q3: The retention time of my thiazole derivative is shifting between injections or between different analytical runs. What could be causing this instability?
A3: Consistent retention times are essential for reliable peak identification and quantification. Fluctuations in retention time can often be traced back to the HPLC system or the mobile phase preparation.
-
Cause 1: Fluctuations in Mobile Phase Composition:
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. For premixed mobile phases, be mindful of solvent evaporation, which can alter the composition over time.
-
-
Cause 2: Unstable Column Temperature:
-
Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
-
Cause 3: Inconsistent Flow Rate:
-
Solution: Check for leaks in the system, from the pump to the detector. Worn pump seals or check valves can also lead to an inconsistent flow rate.
-
-
Cause 4: Changes in Mobile Phase pH:
-
Solution: Ensure the pH of the mobile phase is accurately measured and buffered if necessary, especially if operating near the pKa of the analyte.
-
Frequently Asked Questions (FAQs)
Q4: I am observing new, unexpected peaks in my chromatogram when analyzing a thiazole derivative standard that was prepared a few days ago. What could be the reason?
A4: The appearance of new peaks often indicates degradation of the thiazole derivative. Thiazole rings can be susceptible to hydrolysis, particularly in alkaline media, oxidation at the sulfur atom, and photodegradation. To minimize degradation, prepare fresh solutions, store stock solutions at low temperatures (e.g., -20°C), and protect them from light.
Q5: My chromatogram shows split peaks for my thiazole derivative. What should I do?
A5: Peak splitting can have several causes. First, ensure that the peak is not actually two co-eluting compounds by reducing the injection volume to see if the peaks resolve. If the splitting persists, it could be due to a partially blocked frit at the column inlet, which can be resolved by back-flushing or replacing the frit.[8] Another common cause is a mismatch between the sample solvent and the mobile phase; try dissolving your sample in the initial mobile phase. A void in the column packing can also lead to peak splitting, in which case the column may need to be replaced.[8]
Q6: What is a good starting point for developing an HPLC method for a new thiazole derivative?
A6: A good starting point for a new thiazole derivative on a reversed-phase column (e.g., C18 or C8) would be a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid or 0.05% trifluoroacetic acid to control the pH and improve peak shape. A gradient elution from a low to a high concentration of acetonitrile is often a good way to screen for the optimal elution conditions.
Data Presentation
Table 1: System Suitability Data for a Novel Indole-Thiazole Derivative (CS03)
This table presents typical system suitability parameters from a validated HPLC-UV method for the quantification of an indole-thiazole derivative.[9]
| Parameter | Result |
| Retention Time (min) | 4.21 ± 0.07 |
| Tailing Factor | 1.45 ± 0.09 |
| Number of Theoretical Plates | 2,129 ± 164.61 |
| Injection Precision (%RSD, n=6) | 3.15 |
Table 2: Representative Effect of Mobile Phase pH on Retention and Peak Shape of a Basic Thiazole Derivative
This table illustrates the expected trend of decreasing retention time and improving peak symmetry (lower tailing factor) as the mobile phase pH is lowered for a basic analyte.
| Mobile Phase pH | Retention Time (min) | Tailing Factor |
| 7.0 | 8.5 | 2.1 |
| 5.0 | 6.2 | 1.6 |
| 3.0 | 4.8 | 1.2 |
Table 3: Representative Effect of Acetonitrile Concentration on the Resolution of Two Thiazole Derivatives
This table shows how adjusting the percentage of acetonitrile in the mobile phase can impact the resolution of two closely eluting thiazole derivatives.
| Acetonitrile (%) | Resolution (Rs) |
| 40 | 1.2 |
| 45 | 1.6 |
| 50 | 1.4 |
| 55 | 1.1 |
Experimental Protocols
Protocol 1: General HPLC Method for Thiazole Derivatives
This protocol is a general starting point for the analysis of thiazole derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm or the λmax of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B).
Protocol 2: Isocratic HPLC Method for a Specific Thiazole Derivative
This protocol is an example of an isocratic method for the quantification of a specific indole-thiazole derivative.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: XBridge C18 column (4.6 x 250 mm, 3.5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (85:15 v/v) with 0.05% Trifluoroacetic Acid, pH adjusted to 3.
-
Flow Rate: 0.80 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 348 nm.
-
Injection Volume: 50 µL.
-
Run Time: 10 min.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of different synthetic routes to 2-Isopropyl-4-(methylaminomethyl)thiazole
A critical intermediate in the synthesis of various pharmaceutical compounds, 2-Isopropyl-4-(methylaminomethyl)thiazole, can be prepared through several distinct synthetic pathways. This guide provides a comparative analysis of two prominent routes, evaluating them on key metrics such as yield, safety, and environmental impact. The information is intended for researchers, scientists, and drug development professionals to make informed decisions in process development and scale-up.
Overview of Synthetic Strategies
Two primary synthetic strategies for this compound are detailed below. The first route utilizes 2,2-dimethyl-4-methylene-1,3-dioxane as a starting material, offering a potentially safer alternative to traditional methods. The second route commences with isobutyric acid and employs 1,3-dihydroxyacetone, positioning itself as a greener option. A third, more conventional method involving the hazardous reagent 1,3-dichloroacetone is also briefly mentioned for comparative context.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two main synthetic routes, providing a side-by-side comparison of their efficiency at each principal stage.
| Step | Route 1 | Route 2 |
| Starting Material | 2,2-dimethyl-4-methylene-1,3-dioxane | Isobutyric Acid |
| Intermediate 1 | 2-Isopropyl-4-hydroxymethylthiazole | 2-methylthioisobutyramide |
| Yield (Intermediate 1) | 99%[1] | Not explicitly stated |
| Intermediate 2 | 2-Isopropyl-4-chloromethylthiazole | 2-Isopropyl-4-hydroxymethylthiazole hydrochloride |
| Yield (Intermediate 2) | 81-99%[1] | 80%[2] |
| Final Product | This compound | This compound |
| Overall Yield (Final Step) | 70%[1] | 88%[2] |
| Purity (Final Product) | Not explicitly stated | 99%[2] |
Visualizing the Synthetic Comparison
The following diagram illustrates the decision-making workflow for selecting a synthetic route based on key performance indicators.
Caption: A workflow diagram for comparing synthetic routes.
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below.
Route 1: From 2,2-dimethyl-4-methylene-1,3-dioxane
Step 1: Synthesis of 2-Isopropyl-4-hydroxymethylthiazole
This step involves the reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent, followed by a condensation reaction with 2-methylpropanethioamide.[1]
Step 2: Synthesis of 2-Isopropyl-4-chloromethylthiazole
To a solution of 2-isopropyl-4-hydroxymethylthiazole (10 g) in dichloromethane (100 mL) cooled to 5°C, thionyl chloride (8.3 g) is added dropwise. The mixture is then warmed to room temperature and stirred overnight. A sodium carbonate solution is added to neutralize the reaction, and the layers are separated. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-isopropyl-4-chloromethylthiazole (9 g, 81% yield).[1]
Step 3: Synthesis of this compound
2-Isopropyl-4-chloromethylthiazole (9 g, 0.05 mol) is added to a 40% aqueous methylamine solution (100 mL). The reaction mixture is heated to 50-60°C and stirred overnight. After cooling to room temperature, dichloromethane (100 mL) and isopropanol (30 mL) are added. The layers are separated, and the aqueous phase is extracted three times with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound (6.5 g, 74% yield) as a colorless liquid.[3] Another variation of this step reports a 70% yield after column chromatography purification.[1]
Route 2: From Isobutyric Acid
Step 1: Synthesis of Intermediate II (Isobutyryl chloride)
Isobutyric acid is dissolved in an organic solvent, and thionyl chloride is added to produce isobutyryl chloride.[2]
Step 2: Synthesis of Intermediate III (2-methylthioisobutyramide)
The isobutyryl chloride from the previous step is dissolved in aqueous ammonia, and ammonium sulfide is added to carry out a thio-ammonification reaction to yield 2-methylthioisobutyramide.[2]
Step 3: Synthesis of Intermediate IV (2-Isopropyl-4-hydroxymethylthiazole hydrochloride)
2-methylthioisobutyramide (40 g), 1,3-dihydroxyacetone (41.9 g), and 98% sulfuric acid (46.6 g) are dissolved in 200 mL of acetone. The mixture is heated to reflux at 70-75°C for 4 hours. After the reaction, the mixture is cooled to 10-15°C and filtered. The filtrate is concentrated to dryness to obtain 2-isopropyl-4-hydroxymethylthiazole hydrochloride as a yellow oil (65.9 g, 80% yield, 98.2% purity).[2]
Step 4: Synthesis of this compound
2-Isopropyl-4-hydroxymethylthiazole hydrochloride (40 g) is dissolved in 100 mL of water. This solution is added dropwise to 400 mL of a 40% monomethylamine solution. The mixture is stirred at 25-30°C for 1 hour. The product is extracted with chloroform (2 x 400 mL). The combined organic layers are washed with water (3 x 40 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound (28.2 g, 88% yield, 99% purity).[2]
Concluding Remarks
Both synthetic routes present viable methods for the preparation of this compound. Route 1, starting from 2,2-dimethyl-4-methylene-1,3-dioxane, avoids the use of highly toxic reagents mentioned in prior art, such as 1,3-dichloroacetone.[1] Route 2, commencing with isobutyric acid, is presented as a greener alternative, citing the use of 1,3-dihydroxyacetone as a less hazardous substitute for 1,3-dichloroacetone and avoiding the production of strong odors associated with other methods.[2] The choice between these routes may depend on a variety of factors including reagent availability, cost, and specific safety and environmental policies of the manufacturing facility. Route 2 appears to offer a higher yield and purity in the final step according to the provided data.
References
Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Isopropyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Isopropyl-4-(methylaminomethyl)thiazole against a common alternative, UV-Visible Spectrophotometry. The information presented herein is based on established analytical method validation principles as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for the quantification of this and structurally similar compounds.
Introduction to Analytical Method Validation
The validation of an analytical method is the process by which it is experimentally established that the method is suitable for its intended purpose.[2][4] It is a critical component of drug development and quality control, ensuring the reliability, accuracy, and precision of analytical data.[5][6] The key parameters for validation include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[7][8]
This compound is a heterocyclic organic compound containing a thiazole ring, which is a common scaffold in many biologically active molecules.[9][10] Accurate quantification of such compounds is essential for pharmacokinetic studies, formulation development, and quality assurance.
Comparison of Analytical Methods: HPLC vs. UV-Visible Spectrophotometry
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common techniques for the quantification of organic compounds.[11][12] While both methods rely on the absorption of UV light by the analyte, they differ significantly in their specificity and applicability.
-
HPLC offers high specificity by physically separating the analyte of interest from other components in a sample matrix before quantification.[13] This is particularly advantageous when analyzing complex mixtures.
-
UV-Vis Spectrophotometry is a simpler, faster technique but is less specific.[14] It measures the total absorbance of a sample at a specific wavelength, meaning any compound that absorbs at that wavelength will contribute to the signal, potentially leading to inaccurate results if interfering substances are present.[15]
The following sections provide a detailed comparison of a validated HPLC method with a hypothetical UV-Vis spectrophotometric method for the quantification of this compound.
Experimental Protocols
Validated HPLC Method
This section outlines a detailed protocol for the validation of an HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30°C.[18]
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Validation Parameters and Procedures:
-
Specificity: The ability of the method to differentiate the analyte from potential interferences is assessed by injecting a blank (diluent), a placebo (matrix without analyte), and a spiked sample.[5] Peak purity analysis using the DAD is also performed.
-
Linearity: A series of at least five concentrations of the analyte standard are prepared and injected.[5] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[7]
-
Range: The range of the method is established based on the linearity, accuracy, and precision data.[1] It is typically 80% to 120% of the target concentration for an assay.[6]
-
Accuracy: Determined by recovery studies. A known amount of the analyte is added to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
-
Robustness: The method's resilience to small, deliberate variations in chromatographic conditions (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) is evaluated.[18]
Comparative UV-Visible Spectrophotometric Method
This section outlines a hypothetical protocol for the quantification of this compound using UV-Vis spectrophotometry.
Instrumental Conditions:
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm.
-
Solvent/Blank: The same diluent used to prepare the standards and samples.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., methanol).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical performance data for the validated HPLC method and the comparative UV-Vis spectrophotometric method.
Table 1: Linearity and Sensitivity
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 5 - 50 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99[5] |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3 µg/mL | - |
Table 2: Accuracy and Precision
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low Concentration (80%) | 99.5% | 95.2% | 80 - 120%[19] |
| Medium Concentration (100%) | 100.2% | 103.5% | 80 - 120%[19] |
| High Concentration (120%) | 99.8% | 108.9% | 80 - 120%[19] |
| Precision (%RSD) | |||
| Repeatability (Intra-day) | < 1.0% | < 3.0% | ≤ 2%[2] |
| Intermediate Precision (Inter-day) | < 2.0% | < 5.0% | ≤ 3%[6] |
Table 3: Specificity and Robustness
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method | Comments |
| Specificity | High (Peak purity > 99%) | Low (Prone to interference) | HPLC separates analyte from impurities. |
| Robustness | High (Unaffected by minor changes) | Moderate (Sensitive to solvent changes) | HPLC method is more reliable under varied conditions. |
Mandatory Visualizations
Caption: Experimental workflow for the validated HPLC method.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
Based on the comparative data, the validated HPLC method demonstrates superior performance for the quantification of this compound in terms of specificity, sensitivity, accuracy, and precision. While UV-Vis spectrophotometry offers a simpler and faster alternative, its lack of specificity makes it unsuitable for the analysis of this compound in complex matrices where interfering substances may be present. For reliable and accurate quantification in research and drug development settings, the HPLC method is strongly recommended. The validation of the analytical method ensures that it is fit for its intended purpose, providing confidence in the generated data.[4]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. scispace.com [scispace.com]
- 5. mastelf.com [mastelf.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. jpionline.org [jpionline.org]
- 11. longdom.org [longdom.org]
- 12. eu-opensci.org [eu-opensci.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Isopropyl-4-(methylaminomethyl)thiazole and other critical intermediates in the synthesis of Ritonavir, a vital antiretroviral medication. The selection of an optimal synthetic route for a pharmaceutical agent like Ritonavir is contingent on the efficiency of each step, the purity of the intermediates, and the overall yield. This document presents a comparative analysis of three key intermediates, offering quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to aid researchers in their drug development endeavors.
Comparative Analysis of Ritonavir Intermediates
The synthesis of Ritonavir involves the convergence of several key fragments. The performance of the synthesis of these intermediates can significantly impact the efficiency and cost-effectiveness of the overall process. Below is a comparison of three pivotal intermediates.
| Intermediate | Synthesis Stage | Reported Yield | Reported Purity | Key Reaction Type(s) | Reference |
| This compound | Thiazole Ring Formation & Amination | 70-88% | >99% (as hydrochloride salt) | Thiazole synthesis, Nucleophilic substitution | [1][2][3] |
| (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid | Side Chain Elaboration | ~93% (for hydrolysis step) | High (not specified) | Amide coupling, Hydrolysis | [4][5] |
| (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | Chiral Backbone Synthesis | High (not specified) | High (not specified) | Boc deprotection | [6][7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic routes to the key intermediates discussed.
Caption: Synthesis of this compound.
Caption: Synthesis of the Valine-derived Side Chain.
Caption: Synthesis of the Chiral Amino Alcohol Backbone.
Experimental Protocols
Detailed methodologies for the synthesis of the discussed intermediates are provided below. These protocols are based on information from published literature and patents.
Synthesis of this compound[1][3]
This procedure involves the reaction of 2-isopropyl-4-chloromethylthiazole with methylamine.
Materials:
-
2-Isopropyl-4-chloromethylthiazole
-
40% aqueous methylamine solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-isopropyl-4-chloromethylthiazole in a suitable solvent, add an excess of 40% aqueous methylamine solution.
-
Heat the reaction mixture to 50-60°C and stir overnight.
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthesis of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid[4][5]
This synthesis involves the hydrolysis of the corresponding methyl ester.
Materials:
-
N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester in THF.
-
Add an aqueous solution of LiOH and stir the mixture at room temperature for approximately 1.5 hours.
-
Neutralize the reaction mixture with HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.
Synthesis of (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane[6][7]
This procedure describes the deprotection of a Boc-protected amine.
Materials:
-
(2S,3S,5S)-5-(tert-Butoxycarbonylamino)-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane
-
A strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., dichloromethane or dioxane).
Procedure:
-
Dissolve the Boc-protected starting material in a suitable organic solvent.
-
Add the acidic reagent to the solution.
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The product can be isolated, often as a salt, and may require further purification.
Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of thiazole derivatives and related pharmaceutical intermediates is outlined below. Method optimization will be required for each specific intermediate.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or a buffer).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or determined by UV scan of the analyte).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
General Procedure:
-
Prepare standard solutions of the intermediate at known concentrations in a suitable solvent (e.g., acetonitrile or mobile phase).
-
Prepare the sample for analysis by dissolving it in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
This guide provides a foundational comparison of key intermediates in Ritonavir synthesis. Researchers are encouraged to consult the cited literature for more in-depth information and to optimize the described protocols for their specific laboratory conditions.
References
- 1. This compound | 154212-60-9 [chemicalbook.com]
- 2. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 3. CN104557763A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid | 154212-61-0 [chemicalbook.com]
- 5. (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Structure-Activity Relationship of 2-Isopropyl-4-(methylaminomethyl)thiazole Derivatives as CYP3A4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-isopropyl-4-(methylaminomethyl)thiazole scaffold is a key structural component of the HIV protease inhibitor Ritonavir. Beyond its primary therapeutic role, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical player in drug metabolism. This inhibitory action is harnessed to "boost" the plasma concentrations of other co-administered antiretroviral drugs, a strategy known as pharmacokinetic enhancement. Understanding the structure-activity relationship (SAR) of derivatives of this thiazole scaffold against CYP3A4 is therefore crucial for the design of new and improved pharmacokinetic enhancers with optimized potency and selectivity.
This guide provides a comparative analysis of this compound derivatives and related analogs, focusing on their SAR as CYP3A4 inhibitors. The data presented is compiled from studies on rationally designed analogs of Ritonavir, shedding light on the impact of stereochemistry, backbone composition, and side-group modifications on their inhibitory activity.
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) and binding affinity (Ks) of various Ritonavir analogs against CYP3A4. These analogs feature modifications to the side-group stereochemistry, the linker between the core and the pyridine headgroup, and the chemical nature of the backbone.
| Compound | Modifications from Ritonavir Structure | IC50 (µM) for CYP3A4 Inhibition | Dissociation Constant (Ks) (µM) | Reference |
| Ritonavir | - | 0.13 | 0.02 | [1][2] |
| Analog 4a | Pyridyl-methyl linker, (R,S) side-group stereochemistry | ~1.2 | - | [1][2] |
| Analog 4b | Pyridyl-methyl linker, (S,R) side-group stereochemistry | ~1.4 | - | [1][2] |
| Analog 4c | Pyridyl-methyl linker, (S,S) side-group stereochemistry | ~1.3 | - | [1][2] |
| Analog 4d | Pyridyl-methyl linker, (R,R) side-group stereochemistry | ~1.4 | - | [1][2] |
| Analog 4e | Pyridyl-ethyl linker, (R,S) side-group stereochemistry | Submicromolar | - | [1][2] |
| Analog 4f | Pyridyl-ethyl linker, (S,R) side-group stereochemistry | Submicromolar | - | [1][2] |
| Analog 4g | Pyridyl-ethyl linker, (R,R) side-group stereochemistry | 0.31 | 0.04 | [1][2] |
| Analog 4h | Pyridyl-ethyl linker, (S,S) side-group stereochemistry | Submicromolar | - | [1][2] |
| Analog 6a | N-containing backbone, pyridyl-ethyl linker | 3-fold increase vs. 4g | - | [1][2] |
Key Findings from SAR Studies:
-
Side-Group Stereochemistry: The stereochemistry of the phenyl side groups has a relatively weak influence on the inhibitory potency against CYP3A4.[1][2]
-
Linker Length: Extending the linker between the thiazole-containing core and the heme-ligating pyridine from a methyl to an ethyl group generally leads to tighter binding and lower IC50 values.[1][2] The pyridyl-ethyl linker analogs consistently demonstrate submicromolar inhibitory potency.[1][2]
-
Backbone Composition: Introduction of a nitrogen atom into the backbone of the molecule is detrimental to its inhibitory activity, leading to a significant increase in the IC50 value.[1][2]
-
Heme Ligation: The thiazole nitrogen of Ritonavir and its analogs is a likely ligand for the heme iron in both the ferric and ferrous states of CYP3A4, which is a critical interaction for potent inhibition.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using in vitro enzyme inhibition assays with recombinant human CYP3A4.
CYP3A4 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CYP3A4 by 50%.
Materials:
-
Recombinant human CYP3A4 enzyme
-
NADPH-cytochrome P450 reductase
-
Phospholipid vesicles
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)
-
NADPH (cofactor)
-
Test compounds (Ritonavir analogs)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Microplate reader (fluorescence)
Procedure:
-
A reaction mixture is prepared containing recombinant CYP3A4, NADPH-cytochrome P450 reductase, and phospholipid vesicles in a buffer solution.
-
The test compounds are serially diluted to various concentrations and added to the reaction mixture.
-
The reaction is initiated by the addition of the CYP3A4 substrate (e.g., BFC) and the cofactor NADPH.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The enzymatic reaction is stopped (e.g., by adding a quenching solution).
-
The formation of the fluorescent product is measured using a microplate reader.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Spectral Binding Assay (Ks Determination)
Objective: To determine the dissociation constant (Ks) of the enzyme-inhibitor complex, reflecting the binding affinity.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Test compounds (Ritonavir analogs)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Dual-beam spectrophotometer
Procedure:
-
A solution of purified CYP3A4 in buffer is prepared and its baseline absorbance spectrum is recorded.
-
Aliquots of the test compound from a stock solution are incrementally added to the CYP3A4 solution.
-
After each addition, the mixture is allowed to equilibrate, and the difference spectrum is recorded.
-
The magnitude of the spectral change (e.g., Type II difference spectrum for heme-ligating inhibitors) is plotted against the concentration of the test compound.
-
The data is fitted to a hyperbolic or quadratic equation to determine the dissociation constant (Ks).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical relationships in the structure-activity relationship of these derivatives and a typical experimental workflow for their evaluation.
Caption: Logical flow of SAR for CYP3A4 inhibition.
Caption: Workflow for evaluating CYP3A4 inhibitors.
Disclaimer: The structure-activity relationship data presented here is focused on the inhibition of CYP3A4. While the this compound scaffold is a component of the HIV protease inhibitor Ritonavir, a systematic SAR study of its derivatives against HIV protease is not extensively available in the public domain. The findings related to CYP3A4 inhibition are critical for the development of pharmacokinetic enhancers.
References
- 1. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 2-Isopropyl-4-(methylaminomethyl)thiazole: A Comparative Guide
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of selectivity and sensitivity. The following table provides a comparative overview of potential analytical techniques for 2-Isopropyl-4-(methylaminomethyl)thiazole.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for quantification and purity analysis, widely available.[1][2] | May require derivatization for detection of some compounds, method development can be time-consuming. | Quantification in bulk drug and pharmaceutical formulations, impurity profiling, stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection using a mass spectrometer. | High sensitivity and selectivity, provides structural information.[3][4][5] | Only suitable for volatile and thermally stable compounds, derivatization may be necessary. | Identification of volatile impurities, analysis of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. | Unrivaled for structural elucidation, non-destructive, can be used for quantitative analysis (qNMR).[6][7][8][9] | Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret, high instrumentation cost. | Structural confirmation, identification of impurities, characterization of reference standards. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Limited resolution and sensitivity, primarily qualitative. | Reaction monitoring, preliminary purity assessment, screening. |
Hypothetical Reversed-Phase HPLC-UV Method Protocol
Based on established methods for other aminothiazole derivatives, a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method would be a primary choice for the routine analysis of this compound.[10][11] The following is a detailed, albeit hypothetical, experimental protocol that can serve as a starting point for method development and validation.
1. Apparatus and Reagents
-
Apparatus: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact ratio should be optimized, for instance, starting with a gradient or an isocratic elution of 60:40 (Aqueous:Organic). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of the analyte (a starting point could be around 254 nm or 272 nm based on similar compounds).[10] |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock solution with the mobile phase to obtain working standard solutions at various concentration levels.
-
Sample Solution: The preparation will depend on the matrix. For a bulk drug, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be necessary to separate the analyte from excipients.
Method Validation Parameters
Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14][15][16]
| Validation Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizing the Analytical Workflow
The selection of an appropriate analytical method is a logical process that can be visualized as a workflow. The following diagram, generated using the DOT language, illustrates a decision-making pathway for the analysis of a thiazole derivative like this compound.
Caption: Workflow for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. mdpi.com [mdpi.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pubs.aip.org [pubs.aip.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Navigating Impurity Analysis: A Comparative Guide to Analytical Method Validation for 2-Isopropyl-4-(methylaminomethyl)thiazole
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of impurities in 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in various pharmaceutical syntheses. The following sections detail experimental protocols and present comparative data to aid in the selection of a suitable analytical method, adhering to regulatory expectations.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for this process, outlining key validation characteristics.[3][4] These characteristics include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. This guide will explore two common High-Performance Liquid Chromatography (HPLC) methods and their validation for impurity analysis of this compound.
Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for impurity profiling. Below is a comparison of two hypothetical, yet representative, HPLC methods for the analysis of impurities in this compound: a rapid isocratic method and a high-resolution gradient method.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Method A: Isocratic HPLC-UV | Method B: Gradient HPLC-UV | Acceptance Criteria (based on ICH guidelines) |
| Specificity | No interference from placebo or known impurities at the principal peak retention time. | Complete separation of all known impurities from the main peak and each other. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 50 | 0.5 - 75 | Dependent on the intended application, typically from the LOQ to 120% of the specification limit for impurities. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80% - 120% for impurities. |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | RSD ≤ 5% for impurities at the specification limit. |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | RSD ≤ 10% for impurities at the specification limit. |
| LOD (µg/mL) | 0.3 | 0.15 | Signal-to-noise ratio of 3:1. |
| LOQ (µg/mL) | 1.0 | 0.5 | Signal-to-noise ratio of 10:1. |
| Robustness | Minor variations in mobile phase composition, flow rate, and column temperature do not significantly affect results. | Minor variations in gradient timing, mobile phase composition, flow rate, and column temperature do not significantly affect resolution. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the validation of the two HPLC methods are provided below. These protocols are based on established principles of analytical method validation.[5]
Method A: Isocratic HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile: 0.01M Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Validation Protocol:
-
Specificity: A solution of this compound is spiked with known impurities and a placebo. The chromatogram is analyzed to ensure no interfering peaks at the retention time of the main component and that impurities are adequately resolved.
-
Linearity: A series of solutions are prepared with concentrations of the primary impurity ranging from the LOQ to 120% of the specified limit. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is determined.
-
Accuracy: The recovery of a known amount of impurity spiked into a sample matrix is determined at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability: Six replicate injections of a standard solution containing the impurity at the specification limit are performed on the same day by the same analyst.
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument.
-
-
LOD and LOQ: These are determined based on the signal-to-noise ratio of the impurity peak.
-
Robustness: The effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) on the resolution and quantification of the impurity is evaluated.
-
Method B: Gradient HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
-
Validation Protocol: The validation protocol for the gradient method follows the same principles as the isocratic method for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, with adjustments made for the gradient chromatographic conditions. The robustness study for the gradient method will also include an evaluation of the effect of minor changes in the gradient slope.
Visualizing the Validation Workflow
To better understand the logical flow of analytical method validation and the decision-making process, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
Conclusion
The choice between an isocratic and a gradient HPLC method for the analysis of impurities in this compound will depend on the specific requirements of the analysis. The isocratic method offers a faster analysis time, suitable for routine quality control where known impurities are well-resolved. The gradient method provides higher resolution and sensitivity, making it more appropriate for complex impurity profiles or for detecting trace-level impurities. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
Comparative Biological Activity of 2-Isopropyl-4-(methylaminomethyl)thiazole and Its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Isopropyl-4-(methylaminomethyl)thiazole and its analogs, drawing upon available research on related thiazole-containing compounds. While a direct head-to-head comparative study on this specific molecule and its immediate derivatives is not extensively documented in publicly available literature, this document synthesizes findings from studies on structurally similar compounds to extrapolate potential structure-activity relationships (SAR).
The core structure, this compound, is a key intermediate in the synthesis of the HIV protease inhibitor Ritonavir.[1] Consequently, much of the relevant biological data comes from studies on Ritonavir analogs and their interaction with cytochrome P450 3A4 (CYP3A4), an enzyme they potently inhibit.[1][2][3][4] Furthermore, the broader class of thiazole derivatives has been extensively investigated for antimicrobial and anticancer properties, providing valuable insights into how structural modifications can influence biological activity.[5][6][7][8][9][10][11][12][13]
Comparative Analysis of Biological Activity
This section presents quantitative data on the biological activity of various thiazole derivatives, categorized by their primary therapeutic potential.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
This compound forms a part of the structure of Ritonavir, a potent CYP3A4 inhibitor. Structure-activity relationship studies on Ritonavir analogs reveal how modifications to the overall structure, including moieties attached to the thiazole ring, affect inhibitory potency.
Table 1: Comparative CYP3A4 Inhibition by Ritonavir and its Analogs
| Compound/Analog | Modifications | Ks (µM) | IC50 (µM) | Reference |
| Ritonavir | - | 0.02 | 0.13 | [2][3] |
| Analog 4g | Pyridyl-ethyl linker, R/R side-group conformer | 0.04 | 0.31 | [2][3] |
| Analog 4a | Pyridyl-methyl linker, S/R side-group conformer | Not Reported | ~1.4 | [2] |
| Analog 4e | Pyridyl-ethyl linker, S/R side-group conformer | Not Reported | Submicromolar | [2] |
| Cobicistat | Close structural analog of Ritonavir | Not Reported | 0.01 - 0.04 | [1] |
Ks: Dissociation constant; IC50: Half-maximal inhibitory concentration.
Antimicrobial Activity
Thiazole derivatives are a well-established class of antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MIC) of various aminothiazole analogs against fungal pathogens.
Table 2: Comparative Antifungal Activity of Aminothiazole Derivatives
| Compound/Analog | Modifications | Histoplasma capsulatum MIC50 (µM) | Cryptococcus neoformans MIC50 (µM) | Reference |
| Analog 9b | 5-benzyl, 2-isopropylamide | 6.7 | Not Reported | [5] |
| Analog 10a | 5-naphth-2-ylmethyl, 2-isopropylamide | 4.5 | > 10 | [5] |
| Analog with 5-naphth-1-ylmethyl, 2-cyclohexylamide | - | 0.4 | Not Reported | [5] |
| Analog with 5-naphth-1-ylmethyl, 2-cyclopentylamide | - | Not Reported | Important for activity | [5] |
MIC50: Minimum inhibitory concentration for 50% of isolates.
Anticancer Activity
Numerous studies have explored the potential of thiazole derivatives as anticancer agents. The data below presents the half-maximal inhibitory concentration (IC50) of various thiazole compounds against different cancer cell lines.
Table 3: Comparative Anticancer Activity of Thiazole Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | L1210 | 0.2 - 1 | [9] |
| 2-(Alkylamido)thiazole analogs | L1210 | 4 - 8 | [9] |
| Thiazole derivative 28 | HeLa, HT29 | 6.05, 0.63 | [9] |
| Thiazole derivative 3b | PI3Kα (enzyme) | 0.086 | [7] |
| Thiazole derivative 3e | mTOR (enzyme) | 0.221 | [7] |
| Thiazole derivative 4i | SaOS-2 | 0.190 (µg/mL) | [10] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in the comparative data tables.
Determination of IC50 for CYP3A4 Inhibition
A common method to determine the IC50 for CYP3A4 inhibition involves a fluorometric assay using a recombinant human CYP3A4 enzyme system.
-
Reagents and Materials : Recombinant human CYP3A4, NADPH regenerating system, a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin), test compounds (analogs), and a suitable buffer (e.g., potassium phosphate buffer).
-
Assay Procedure :
-
The test compounds are pre-incubated with the CYP3A4 enzyme in the buffer.
-
The reaction is initiated by adding the NADPH regenerating system and the fluorogenic substrate.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the product is measured using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Reagents and Materials : Test microorganisms (e.g., Histoplasma capsulatum), appropriate broth medium (e.g., RPMI-1640), test compounds, and sterile 96-well microplates.
-
Assay Procedure :
-
A serial dilution of the test compounds is prepared in the microplates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., temperature, time, CO2 concentration).
-
-
Data Analysis : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of IC50 for Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, MTT reagent, and a solubilizing agent (e.g., DMSO).
-
Assay Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved using the solubilizing agent.
-
-
Data Analysis : The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and its analogs.
Caption: Structural scaffold of 2-isopropyl-4-(aminomethyl)thiazole highlighting key positions for analog synthesis.
Caption: A generalized workflow for the synthesis, screening, and analysis of thiazole analogs.
Caption: Diagram illustrating the mechanism of CYP3A4 inhibition by Ritonavir and its analogs.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of rationally designed ritonavir analogs: Impact of side-group stereochemistry, head-group spacing, and backbone composition on the interaction with CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Rationally Designed Ritonavir Analogues: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the performance of different purification techniques for 2-Isopropyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different purification techniques for 2-Isopropyl-4-(methylaminomethyl)thiazole, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each technique is assessed based on purity, yield, and overall efficiency, supported by experimental data from published literature. Detailed methodologies for each purification protocol are also presented to facilitate replication and adaptation in a laboratory setting.
Performance Comparison of Purification Techniques
The selection of an appropriate purification strategy is critical in ensuring the quality and consistency of the final active pharmaceutical ingredient (API). Below is a summary of the performance of three common purification techniques for this compound: solvent extraction followed by column chromatography, crystallization as a hydrochloride salt, and preparative high-performance liquid chromatography (HPLC).
| Purification Technique | Purity (%) | Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Solvent Extraction & Column Chromatography | ~99% | 59-74% | Moderate | Low to Moderate | Widely applicable, good for removing a wide range of impurities. | Can be time-consuming and labor-intensive; solvent consumption can be high. |
| Crystallization as Hydrochloride Salt | ≥99.5% | ~90% | High | Low | High purity and yield, scalable process. | Requires the compound to form a stable crystalline salt; optimization of solvent and conditions may be needed. |
| Preparative HPLC | >99.5% | >95% (of loaded sample) | Low | High | Very high purity achievable, excellent for separating closely related impurities. | Low throughput, expensive equipment and solvents, not ideal for large-scale purification. |
Experimental Protocols
Solvent Extraction and Column Chromatography
This is a widely used method for the initial purification of this compound from the crude reaction mixture.
Methodology:
-
Extraction: The crude reaction mixture is diluted with dichloromethane and water. The organic layer is separated, and the aqueous layer is further extracted multiple times with dichloromethane.[1]
-
Drying: The combined organic extracts are dried over anhydrous sodium sulfate to remove residual water.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel. The choice of eluent may vary but is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.
Crystallization as Hydrochloride Salt
This method involves the conversion of the free base of this compound into its hydrochloride salt, which is then purified by recrystallization. This technique has been shown to yield a product with very high purity.
Methodology:
-
Salt Formation: The purified free base of this compound is dissolved in isopropanol.[2]
-
Acidification: Concentrated hydrochloric acid is added to the solution, leading to the precipitation of the hydrochloride salt.[2]
-
Crystallization: The mixture is heated to dissolve the salt and then cooled to allow for crystallization. The crystallization process can be enhanced by slow cooling and stirring.[2]
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold isopropanol or another suitable solvent like ethyl acetate, and then dried under vacuum to yield the pure hydrochloride salt.[2]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for achieving very high purity, especially for separating closely related impurities that are difficult to remove by other methods. While a specific protocol for this compound is not widely published, a general method for aminothiazole derivatives can be adapted.
Methodology:
-
Column and Mobile Phase Selection: A reverse-phase C18 column is typically used. The mobile phase is a mixture of an aqueous buffer (e.g., water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Method Development: Analytical HPLC is first used to develop the separation method, optimizing the mobile phase composition and gradient to achieve good separation of the target compound from its impurities.
-
Scale-Up: The method is then scaled up to a preparative HPLC system with a larger column.
-
Fraction Collection: The eluent is monitored by a UV detector, and the fraction containing the pure product is collected.
-
Product Isolation: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield the highly purified product.
Visualizing the Synthesis and Purification Workflow
To better understand the context of these purification techniques, it is helpful to visualize the synthesis pathway of this compound and the subsequent purification workflow.
Synthesis Pathway of this compound
Two common synthetic routes for this compound are known. A modern approach starts from 2,2-dimethyl-4-methylene-1,3-dioxane, which is considered a greener route as it avoids the use of highly toxic reagents like 1,3-dichloroacetone used in the more traditional Hantzsch thiazole synthesis.[3]
Caption: Synthetic pathways to this compound.
General Purification and Analysis Workflow
Following the synthesis, the crude product undergoes a series of purification and analysis steps to ensure it meets the required quality standards.
Caption: General workflow for purification and analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Isopropyl-4-(methylaminomethyl)thiazole
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-Isopropyl-4-(methylaminomethyl)thiazole, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, treating it with a high degree of care is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety glasses or goggles. For larger quantities or when there is a risk of splashing, a face shield is recommended.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat, long-sleeved shirt, and pants are mandatory to prevent skin exposure.
-
Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of aerosol formation, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges[1].
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration[1].
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound." Do not use abbreviations.
-
Segregation: Keep this waste stream separate from all other chemical waste to prevent potentially hazardous reactions. Do not mix it with other solvents, acids, or bases.
2. Container Management:
-
Compatibility: Use a sturdy, leak-proof, and chemically compatible container. Ensure the container is in good condition.
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from sources of ignition, as the material is highly flammable[1].
3. Professional Disposal:
-
Engage Professionals: It is mandatory to contact a licensed professional waste disposal company for the final disposal of this material[1]. Your institution's Environmental Health and Safety (EHS) department can facilitate this process.
-
Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company[1].
4. Contaminated Packaging and Materials:
-
Disposal: Dispose of any contaminated packaging, such as the original container, as unused product[1].
-
Cleaning Materials: Any materials used for cleaning spills (e.g., absorbent pads, gloves) must also be collected and disposed of as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to mitigate risks.
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate if necessary. Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the substance[2][3]. Avoid using combustible materials like paper towels.
-
Collection: Carefully pick up and arrange for the disposal of the absorbed material without creating dust[1]. Place the collected waste into a suitable, closed, and labeled container for disposal[1].
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Professional Service | Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Environmental Exposure | Do not let the product enter drains. | [1] |
| Flammability | Highly flammable; exercise extra care during ignition. | [1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use appropriate respirators. | [1] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Isopropyl-4-(methylaminomethyl)thiazole
This guide provides critical safety and logistical information for the handling and disposal of 2-Isopropyl-4-(methylaminomethyl)thiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material recommended | Protects skin and personal clothing from contamination.[1] |
| Chemical-Resistant Apron | Recommended for larger quantities or splash risks | Provides an additional layer of protection.[2][3] | |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if a splash hazard exists.
-
Wear nitrile gloves. For extended operations, consider wearing two pairs (double-gloving).
-
-
Chemical Handling :
-
Carefully open the container, avoiding any inhalation of vapors.
-
Dispense the required amount of the chemical, minimizing the creation of aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid all personal contact with the substance, including inhalation.[3]
-
-
Post-Handling :
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not mix this chemical waste with other waste streams.
-
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
-
Professional Disposal :
-
Container Disposal :
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[2] Do not reuse empty containers.
-
Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
